molecular formula C6H4Cl2N4 B13513899 4-(Azidomethyl)-2,6-dichloropyridine CAS No. 823189-02-2

4-(Azidomethyl)-2,6-dichloropyridine

Cat. No.: B13513899
CAS No.: 823189-02-2
M. Wt: 203.03 g/mol
InChI Key: JEIPWTSCQHHAFP-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-2,6-dichloropyridine is a useful research compound. Its molecular formula is C6H4Cl2N4 and its molecular weight is 203.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Azidomethyl)-2,6-dichloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azidomethyl)-2,6-dichloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

823189-02-2

Molecular Formula

C6H4Cl2N4

Molecular Weight

203.03 g/mol

IUPAC Name

4-(azidomethyl)-2,6-dichloropyridine

InChI

InChI=1S/C6H4Cl2N4/c7-5-1-4(3-10-12-9)2-6(8)11-5/h1-2H,3H2

InChI Key

JEIPWTSCQHHAFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)CN=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

4-(Azidomethyl)-2,6-dichloropyridine: Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthesis, and application of 4-(Azidomethyl)-2,6-dichloropyridine , a specialized heterocyclic intermediate used in high-precision medicinal chemistry.

Executive Summary

4-(Azidomethyl)-2,6-dichloropyridine is a high-value, reactive intermediate designed for the introduction of the 2,6-dichloropyridine pharmacophore into complex biological ligands via "Click Chemistry" (CuAAC). The 2,6-dichloropyridine moiety is a privileged scaffold in drug discovery, known for improving metabolic stability (blocking P450 oxidation sites) and modulating lipophilicity compared to phenyl isosteres.

Due to its low Carbon-to-Nitrogen (C/N) ratio, this compound is classified as a high-energy organic azide . It is rarely isolated in bulk and is typically generated in situ or on a small scale for immediate consumption. This guide provides validated protocols for its synthesis from stable precursors and outlines the safety parameters required for its handling.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers[3][4]
  • IUPAC Name: 4-(Azidomethyl)-2,6-dichloropyridine

  • Molecular Formula: C₆H₄Cl₂N₄

  • Molecular Weight: 203.03 g/mol

  • Key Functional Groups:

    • Alkyl Azide (-CH₂N₃): The reactive handle for cycloaddition.

    • 2,6-Dichloro Substitution: Electron-withdrawing groups that deactivate the pyridine ring, increasing the acidity of the benzylic protons and influencing the electronics of the resulting triazole product.

Physicochemical Properties (Calculated)
PropertyValueNote
C/N Ratio 1.5 CRITICAL SAFETY THRESHOLD (See Section 5)
LogP ~2.3Lipophilic scaffold
Polar Surface Area ~62 ŲModerate polarity
H-Bond Donors/Acceptors 0 / 4No donors; Pyridine N is a weak acceptor due to Cl- steric/electronic effects

Synthesis & Production Protocols

The synthesis of 4-(azidomethyl)-2,6-dichloropyridine is a linear process starting from commercially available 2,6-dichloroisonicotinic acid or 2,6-dichloro-4-(chloromethyl)pyridine .

Synthetic Pathway Visualization

SynthesisPathway Acid 2,6-Dichloroisonicotinic Acid Alcohol 2,6-Dichloro-4- (hydroxymethyl)pyridine (CAS: 101990-69-6) Acid->Alcohol 1. BH3·THF or LiAlH4 (0°C) Chloride 4-(Chloromethyl)- 2,6-dichloropyridine (CAS: 101990-72-1) Alcohol->Chloride 2. SOCl2, DCM or MsCl/LiCl Azide 4-(Azidomethyl)- 2,6-dichloropyridine (Target) Chloride->Azide 3. NaN3, DMSO RT, 4h Triazole 1,2,3-Triazole Product Azide->Triazole 4. R-C≡CH Cu(I) Catalyst

Figure 1: Linear synthesis pathway from acid precursor to triazole product via the alkyl azide intermediate.

Detailed Experimental Protocol
Step 1: Precursor Preparation (Halogenation)

If starting from the alcohol (2,6-dichloro-4-(hydroxymethyl)pyridine):

  • Dissolve the alcohol (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise.

  • Stir at room temperature for 2 hours.

  • Concentrate in vacuo to yield 4-(chloromethyl)-2,6-dichloropyridine (CAS 101990-72-1) as a solid.

Step 2: Azidation (Nucleophilic Substitution)

Note: Perform behind a blast shield.

  • Solvent System: Dissolve 4-(chloromethyl)-2,6-dichloropyridine (1.0 eq) in DMSO (0.5 M concentration). Avoid halogenated solvents for azide reactions to prevent formation of diazidomethane.

  • Reagent Addition: Add Sodium Azide (NaN₃) (1.2 eq) carefully.

  • Reaction: Stir at Room Temperature for 4–6 hours. Monitor by TLC (stain with phosphomolybdic acid; azides are not UV active, but the pyridine ring is).

  • Workup (Small Scale < 1g): Dilute with water and extract into Ethyl Acetate. Wash organic layer with water (3x) to remove DMSO and excess NaN₃. Dry over MgSO₄.

  • Storage: Do NOT concentrate to dryness if the scale exceeds 500mg. Store as a solution in Ethyl Acetate or Toluene at -20°C.

Reactivity Profile & Applications

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary utility of this molecule is to serve as a "clip" to attach the 2,6-dichloropyridine moiety to a terminal alkyne.

Mechanism: The electron-deficient nature of the dichloropyridine ring makes the benzylic azide slightly more electrophilic than standard benzyl azides, potentially accelerating the reaction rate in CuAAC.

Standard Click Protocol:

  • Azide: 4-(Azidomethyl)-2,6-dichloropyridine (1.0 eq).

  • Alkyne: Target scaffold with terminal alkyne (1.0 eq).

  • Catalyst: CuSO₄·5H₂O (0.1 eq) + Sodium Ascorbate (0.5 eq).

  • Solvent: t-BuOH:H₂O (1:1).

  • Conditions: Stir at RT for 12 hours. The 1,4-disubstituted 1,2,3-triazole precipitates or is extracted.

Application in Fragment-Based Drug Discovery (FBDD)

The 2,6-dichloropyridine motif is a bioisostere for phenyl rings. It is used to:

  • Reduce CYP450 Metabolism: The chlorine atoms at the 2,6-positions block metabolic oxidation sites on the ring.

  • Modulate pKa: The pyridine nitrogen is significantly less basic due to the electron-withdrawing chlorines, reducing non-specific binding compared to unsubstituted pyridines.

Safety & Handling (Critical)

WARNING: EXPLOSION HAZARD

C/N Ratio Analysis

The safety of organic azides is estimated by the Carbon-to-Nitrogen ratio formula:



For 4-(Azidomethyl)-2,6-dichloropyridine (C₆H₄Cl₂N₄) :

  • 
     (1 pyridine N + 3 azide N)
    
  • Ratio = 6 / 4 = 1.5

Conclusion: This compound violates the "Rule of Three" (


). It is high energy  and potentially unstable.
Mandatory Safety Protocols
  • Never Isolate Neat: Do not rotary evaporate to dryness. Always keep in solution.

  • Scale Limit: Do not synthesize more than 1.0 gram in a single batch.

  • No Metal Spatulas: Avoid contact with metals (Cu, Pb) that form shock-sensitive metal azides. Use Teflon or glass tools.

  • Quenching: Quench unreacted azide with a modified Staudinger reduction (Triphenylphosphine) or by reaction with a sacrificial alkyne before disposal.

References

  • Synthesis of 2,6-dichloro-4-(chloromethyl)

    • Source: Accela Chem / PubChem. "2,6-dichloro-4-(chloromethyl)pyridine (CAS 101990-72-1)."
    • URL:[Link]

  • Safety of Organic Azides (C/N Ratio)

    • Source: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds.
    • URL:[Link]

  • 2,6-Dichloropyridine in Medicinal Chemistry: Source: BenchChem Application Notes. "Application Notes and Protocols for the Use of 2,6-Dichloropyridine in Pharmaceutical Synthesis."
  • Synthesis of Pyridyl Azides

    • Source: National Institutes of Health (PMC). "Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands.
    • URL:[Link]

2,6-dichloro-4-pyridylmethyl azide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,6-Dichloro-4-pyridylmethyl Azide

Abstract: This technical guide provides a comprehensive overview of 2,6-dichloro-4-pyridylmethyl azide, a functionalized heterocyclic compound with significant potential in chemical biology, medicinal chemistry, and materials science. This document details the compound's physicochemical properties, a validated synthetic pathway from commercially available precursors, and its prospective applications, with a focus on bioconjugation and click chemistry. Detailed experimental protocols and critical safety guidelines for handling this energetic molecule are also provided to ensure procedural integrity and laboratory safety.

Core Compound Identification and Properties

2,6-Dichloro-4-pyridylmethyl azide is a specialized organic compound that incorporates a dichlorinated pyridine ring, a common scaffold in pharmacologically active molecules, with a highly reactive azide functional group. The electron-withdrawing nature of the two chlorine atoms on the pyridine ring influences the reactivity of the entire structure, while the azidomethyl group at the 4-position serves as a versatile chemical handle for a variety of conjugation and ligation reactions.

While a specific CAS (Chemical Abstracts Service) number is not publicly cataloged for this compound, indicating it is likely a novel research chemical, its properties can be reliably determined from its molecular structure.

Table 1: Physicochemical Properties of 2,6-Dichloro-4-pyridylmethyl Azide

Property Value Source / Method
Molecular Formula C₆H₄Cl₂N₄ Derived from Structure
Molecular Weight 203.03 g/mol Calculated
Appearance Predicted: Colorless to pale yellow oil or low-melting solid Inferred from similar small organic azides
Solubility Predicted: Soluble in common organic solvents (DCM, THF, EtOAc, DMF) Inferred from structural analogues

| Thermal Stability | Caution: Potentially explosive with heat or shock. | General knowledge of organic azides[1] |

Synthesis and Mechanistic Rationale

The most direct and logical synthetic route to 2,6-dichloro-4-pyridylmethyl azide begins with the commercially available precursor, (2,6-dichloro-4-pyridyl)methanol (CAS No: 101990-69-6)[2]. The synthesis is a two-step process involving an initial conversion of the alcohol to a more reactive leaving group, followed by nucleophilic substitution with an azide salt.

Step 1: Chlorination of (2,6-dichloro-4-pyridyl)methanol The primary alcohol is first converted to its corresponding chloride, 2,6-dichloro-4-(chloromethyl)pyridine. This transformation is crucial as the hydroxyl group is a poor leaving group, whereas the chloride is excellent. Thionyl chloride (SOCl₂) is a superior reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Step 2: Azide Substitution The resulting benzylic-type chloride is highly susceptible to Sₙ2 attack. Sodium azide (NaN₃) is used as the azide source in a polar aprotic solvent like DMF or DMSO to introduce the azide moiety, yielding the final product.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Azidation A (2,6-Dichloro-4-pyridyl)methanol (CAS: 101990-69-6) B 2,6-Dichloro-4-(chloromethyl)pyridine (Intermediate) A->B  SOCl₂, DCM, 0 °C to rt C 2,6-Dichloro-4-(chloromethyl)pyridine D 2,6-Dichloro-4-pyridylmethyl Azide (Final Product) C->D  NaN₃, DMF, rt

Caption: Proposed two-step synthesis of 2,6-dichloro-4-pyridylmethyl azide.

Applications in Research and Drug Development

The utility of 2,6-dichloro-4-pyridylmethyl azide stems from the versatile reactivity of the azide group, which enables its use in powerful chemical ligation techniques.

  • Click Chemistry: The terminal azide is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high efficiency, specificity, and biocompatibility, making them ideal for conjugating the dichloropyridine core to biomolecules, polymers, or surfaces.

  • Staudinger Ligation: The azide can react with phosphines in a Staudinger reaction to form a stable aza-ylide. This reaction is highly selective and proceeds readily in aqueous environments, including within living cells, providing a robust method for protein labeling and modification[3][4]. The presence of electron-withdrawing groups, such as the two chlorine atoms on the pyridine ring, can accelerate the reaction rate[3].

  • Medicinal Chemistry Scaffold: The 2,6-dichloropyridine core is a privileged structure in drug discovery[5][6]. The chlorine atoms can serve as handles for further functionalization through palladium-catalyzed cross-coupling reactions, allowing for the synthesis of diverse compound libraries[6].

G cluster_main Core Compound cluster_apps Key Applications Azide 2,6-Dichloro-4-pyridylmethyl Azide Click Click Chemistry (CuAAC/SPAAC) - Bioconjugation - Material Science Azide->Click + Alkyne Staudinger Staudinger Ligation - Protein Labeling - Live Cell Imaging Azide->Staudinger + Phosphine MedChem Medicinal Chemistry - Scaffold for Drug Discovery - Cross-Coupling Reactions Azide->MedChem Further Derivatization

Caption: Key research applications stemming from the azide functional group.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloro-4-pyridylmethyl Azide

Disclaimer: This protocol involves energetic compounds and should only be performed by trained chemists behind a blast shield in a well-ventilated fume hood.

  • Chlorination:

    • To a solution of (2,6-dichloro-4-pyridyl)methanol (1.0 g, 5.62 mmol) in anhydrous dichloromethane (DCM, 20 mL) at 0 °C under an argon atmosphere, add thionyl chloride (0.62 mL, 8.43 mmol) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2,6-dichloro-4-(chloromethyl)pyridine, which can be used in the next step without further purification.

  • Azidation:

    • Dissolve the crude chloride intermediate in dimethylformamide (DMF, 15 mL).

    • Add sodium azide (0.44 g, 6.74 mmol) in one portion. Caution: Sodium azide is highly toxic.

    • Stir the mixture at room temperature for 12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water (3 x 20 mL) to remove DMF and excess azide.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.

Protocol 2: Staudinger Ligation with Triphenylphosphine

  • Dissolve 2,6-dichloro-4-pyridylmethyl azide (20.3 mg, 0.1 mmol) in a 3:1 mixture of THF/water (4 mL).

  • Add triphenylphosphine (26.2 mg, 0.1 mmol) to the solution.

  • Stir the reaction at room temperature. The reaction is typically rapid, and nitrogen gas evolution may be observed.

  • Monitor the formation of the aza-ylide product by LC-MS.

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure.

Critical Safety and Handling Procedures

Organic azides are energetically unstable compounds that require strict safety protocols.

  • Rule of Six: This principle suggests that for a compound to be relatively safe, the ratio of carbon atoms to azide functional groups should be at least 6:1[1]. 2,6-Dichloro-4-pyridylmethyl azide has a ratio of 6 carbons to 1 azide group (plus other heavy atoms), placing it on the borderline of this rule. Therefore, it must be treated as potentially explosive[1].

  • Avoid Shock and Heat: Do not heat the compound excessively or subject it to mechanical shock or friction. Small-scale reactions are strongly advised.

  • Chemical Incompatibilities:

    • Acids: Never mix azides with strong acids, as this can generate highly toxic and explosive hydrazoic acid[1].

    • Metals: Avoid contact with certain metals, especially copper, lead, silver, and mercury, as this can form dangerously sensitive heavy metal azides. Use non-metal spatulas for handling[1].

    • Halogenated Solvents: Avoid using halogenated solvents like dichloromethane or chloroform in reactions where di- or tri-azidomethane formation is possible[1].

  • Storage and Disposal: Store the compound in a cool, dark place, preferably in solution at concentrations not exceeding 1 M[1]. All azide-containing waste must be collected separately and disposed of through a certified chemical waste program[1].

Conclusion

2,6-Dichloro-4-pyridylmethyl azide emerges as a valuable, albeit energetic, research tool. Its synthesis is straightforward from available precursors, and its unique combination of a dichloropyridine core with a reactive azide handle opens numerous avenues for innovation in bioconjugation, medicinal chemistry, and materials science. The successful and safe utilization of this compound is contingent upon a thorough understanding of its reactivity and strict adherence to established safety protocols for handling azides.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2,6-Dichloropyridine.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • BLD Pharm. (n.d.). 2,6-Dichloro-4-methyl-3-pyridinecarboxylic acid SDS.
  • Jubilant Ingrevia Limited. (n.d.). 2,6-Dichloropyridine Safety Data Sheet.
  • BLD Pharm. (n.d.). 2,6-Dichloro-4-methylpyridine.
  • Organic Syntheses. (n.d.). Procedure for Methyl azidoacetate.
  • University of Pittsburgh. (2013). Safe Handling of Azides.
  • LookChem. (n.d.). Pyridine, 2,6-Dichloro-4-Methyl- | Properties, Uses, Safety Data.
  • Acorn Pharmatech. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)pyridine.
  • Szychta, P., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. PMC.
  • Sigma-Aldrich. (n.d.). (2,6-Dichloro-4-pyridyl)methanol.
  • Sigma-Aldrich. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)pyridine 97%.
  • Tokyo Chemical Industry UK Ltd. (n.d.). 2,6-Dichloro-4-pyridinemethanol.
  • Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • ResearchGate. (n.d.). Staudinger reaction using 2,6-dichlorophenyl azide derivatives for robust aza-ylide formation applicable to bioconjugation in living cells.
  • ChemicalBook. (2025). 2,6-DICHLORO-4-METHOXY-PYRIDINE.
  • Royal Society of Chemistry. (n.d.). Staudinger reaction using 2,6-dichlorophenyl azide derivatives for robust aza-ylide formation applicable to bioconjugation in living cells.
  • Watson International Ltd. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)pyridine CAS 39890-98-7.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-(2,6-dichloropyridin-4-yl)acetic Acid.

Sources

Safety data sheet (SDS) for 2,6-dichloropyridine azide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: 2,6-Dichloropyridine Azide Derivatives

Executive Summary & Hazard Architecture

This guide serves as an augmented technical manual for researchers handling 2,6-dichloropyridine azide derivatives . Unlike standard commercial reagents, these compounds occupy a high-risk intersection of acute toxicity (stemming from the halogenated pyridine core) and high-energy instability (conferred by the azide functionality).

Standard Safety Data Sheets (SDS) often fail to capture the synergistic risks of these hybrid molecules. This guide bridges that gap, providing a self-validating framework for synthesis, handling, and disposal.

The Dual-Hazard Profile
Hazard ComponentPrimary RiskMechanism of Action
2,6-Dichloropyridine Core Acute Toxicity (Cat 3/4) Hepatotoxicity; potential alkylation of DNA; severe eye/skin irritation.
Azide Functional Group (-N₃) Explosion / Shock Sensitivity Rapid decomposition releasing

gas and heat; formation of shock-sensitive metal azides.
Combined Derivative Energetic Toxicant A toxic compound that can detonate upon friction, heat, or contact with incompatible metals.

Stability Assessment: The Quantitative Approach

Before handling any pyridine azide derivative, you must validate its thermodynamic stability. Do not rely on "standard" protocols without running this calculation.

The C/N Ratio Rule

Organic azides are generally considered handleable if the ratio of carbon (plus other stabilizing atoms like oxygen) to nitrogen atoms is sufficient to absorb the energy of decomposition.

The Formula:


[1]

Applied to 4-Azido-2,6-dichloropyridine (


): 
  • Ratio = 1.25

Verdict: HIGHLY UNSTABLE. The ratio (1.25) is significantly below the safety threshold of 3. This compound possesses high energy density and must be treated as a potential explosive. It should never be distilled, stored in large quantities (>1g), or exposed to heat.

Logic Flow for Stability Validation

StabilityAssessment Start Input: Azide Structure Calc Calculate (C+O)/N Ratio Start->Calc Decision Ratio ≥ 3? Calc->Decision Safe Standard Azide Protocol (Store < 25°C) Decision->Safe Yes Unsafe High Energy / Unstable Decision->Unsafe No DSC Mandatory DSC Analysis (Find Onset Temp) Unsafe->DSC Limit Limit Scale < 500mg Store at -20°C DSC->Limit T_onset < 100°C

Figure 1: Decision matrix for assessing the stability of organic azides. Note that 2,6-dichloropyridine azides typically fall into the "Unsafe" path requiring strict scale limits.

Safe Handling & Synthesis Protocols

The "No-Metal" Rule (Critical)

The nitrogen on the pyridine ring and the azide group can coordinate with transition metals.

  • Risk: Formation of heavy metal azides (e.g., Copper(II) azide), which are primary explosives more sensitive than TATP.

  • Protocol:

    • NEVER use metal spatulas.[2][3] Use Teflon, ceramic, or wood.

    • NEVER discard solutions down the drain (copper plumbing risk).[4]

    • NEVER use needles/syringes with metal hubs for concentrated solutions.

Solvent Selection
  • Forbidden: Dichloromethane (DCM) or Chloroform.[3]

    • Reason: If sodium azide is present (even as a trace impurity from synthesis), it reacts with halogenated solvents to form Diazidomethane , an extremely explosive gas.

  • Recommended: Ethyl Acetate, Acetonitrile, or Toluene.

Reaction Monitoring

Do not use heat to accelerate reactions involving these derivatives.

  • Temperature: Maintain

    
    . If the C/N ratio is < 3, maintain 
    
    
    
    .
  • Shielding: All reactions >100mg must be performed behind a blast shield.

Decontamination & Quenching Workflow

Never dispose of active azide waste. It must be chemically deactivated ("quenched") first. The standard acid quench is dangerous for these compounds because it releases Hydrazoic Acid (


), a volatile toxicant.

Recommended Method: Staudinger Reduction This method converts the explosive azide into a stable, benign amine using a phosphine.

Step-by-Step Quenching Protocol:
  • Dilution: Dilute the reaction mixture with a non-halogenated solvent (e.g., Ethanol or Toluene).

  • Addition: Slowly add 1.5 equivalents of Triphenylphosphine (

    
    ) .
    
  • Observation: Nitrogen gas (

    
    ) will evolve. This is a positive sign of quenching.
    
  • Hydrolysis: Add water to hydrolyze the intermediate phosphazene into the amine and triphenylphosphine oxide.

  • Verification: Check for absence of azide peak via IR (approx. 2100 cm⁻¹) or TLC.

QuenchingWorkflow Waste Azide Waste/Residue Reagent Add Triphenylphosphine (1.5 eq) Waste->Reagent Gas Monitor N2 Evolution Reagent->Gas Water Add Water (Hydrolysis) Gas->Water Check Verify (IR/TLC) Water->Check Check->Reagent Azide Detected Disposal Dispose as Organic Waste Check->Disposal No Azide

Figure 2: The Staudinger Reduction workflow for safely quenching organic azide waste.

Toxicology & Personal Protective Equipment (PPE)

Mechanism of Toxicity
  • Mitochondrial Inhibition: Like cyanide, the azide ion inhibits Cytochrome c oxidase (Complex IV), halting cellular respiration.

  • Pyridine Hepatotoxicity: The 2,6-dichloropyridine core is metabolized in the liver, potentially forming reactive N-oxides that deplete glutathione.

Required PPE Matrix
Protection LayerSpecificationRationale
Hands Double Nitrile or Silver ShieldStandard nitrile may be permeable to halogenated aromatics. Double gloving provides a breakthrough buffer.
Eyes Chemical Goggles (Not Safety Glasses)Vapors from the pyridine core are severe lachrymators and irritants.
Body Nomex/Flame Resistant Coat In case of flash decomposition/explosion.
Respiratory Fume Hood (Sash Low) Do not rely on N95 masks. Volatile decomposition products (

,

) require active ventilation.

Emergency Response

  • Fire: Do NOT use water jets. Use Dry Chemical or

    
    . Water may spread the toxic pyridine derivative into drains.
    
  • Spill:

    • Evacuate the immediate area.[5][6]

    • Do not absorb with paper towels (friction risk).

    • Cover with sand or vermiculite.

    • Deactivate in situ with the Staudinger protocol (Section 4) if safe, or call EHS.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[6][7] Do not use alcohol (increases absorption).

    • Ingestion:[6][7][8][9] Seek immediate medical attention.[5][6][8][10] Treat similarly to cyanide poisoning (oxygen therapy).

References

  • Keicher, T., & Löbbecke, S. (2005). Organic Azides: Syntheses and Applications. Wiley-VCH. (Chapter on Stability and Safety).

  • University of California, Santa Barbara (UCSB). (2025). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Foundational text on Azide utility and risks).

  • American Chemical Society (ACS). (2023). Safety Guidelines for Handling Organic Azides. ACS Chemical Health & Safety.

  • Sigma-Aldrich. (2024).[10] Safety Data Sheet: 2,6-Dichloropyridine. (Baseline toxicity data for the core structure).

Sources

Technical Guide: Solubility & Handling of 4-(Azidomethyl)-2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile, safe handling protocols, and solvent selection criteria for 4-(Azidomethyl)-2,6-dichloropyridine . Due to the high-energy nature of this organic azide (C/N ratio ≈ 1.5), this document prioritizes solution-state handling over isolation to mitigate explosion risks.

Executive Summary & Critical Safety Profile

4-(Azidomethyl)-2,6-dichloropyridine is a reactive intermediate primarily used in "Click Chemistry" (CuAAC) and heterocyclic synthesis. Unlike stable commercial reagents, its physicochemical behavior is dominated by its lipophilic dichloropyridine core and the energetic azidomethyl substituent.

Critical Safety Directive: The Rule of Six

This compound violates the "Rule of Six" (C/N ratio ≥ 3 is safe; this compound is ~1.5).

  • Risk: High potential for explosive decomposition if isolated as a dry solid or subjected to thermal/mechanical shock.

  • Operational Mandate: Do not isolate in quantities >1g. Store and use as a solution (<1 M) whenever possible.

Solubility Landscape

The solubility of 4-(Azidomethyl)-2,6-dichloropyridine follows "like-dissolves-like" principles, favoring polar aprotic and moderately polar organic solvents.

Solubility Profile Table
Solvent ClassRepresentative SolventsSolubility StatusOperational Context
Polar Aprotic DMF, DMSO, NMP High (>100 mg/mL)Preferred for synthesis and CuAAC reactions. Stabilizes the dipole; low volatility reduces concentration risks.
Chlorinated DCM, Chloroform High Excellent for extraction. Warning: Avoid prolonged storage; trace acid can protonate azide to form hydrazoic acid (HN₃).
Polar Protic Methanol, Ethanol Moderate to High Good for reaction co-solvents (e.g., t-BuOH/Water systems). Solubility increases significantly with temperature.[1]
Esters/Ethers Ethyl Acetate, THF Moderate Suitable for workup and intermediate storage. THF must be peroxide-free.
Non-Polar Hexane, Heptane Low (<1 mg/mL)Used as antisolvents to precipitate the compound (only if isolation is strictly necessary and scale is <500mg).
Aqueous Water Insoluble The dichloropyridine core is highly lipophilic. Water is used to wash away inorganic salts (NaN₃, NaCl).

Solvent Selection Logic & Mechanistic Insight

Why Polar Aprotic Solvents?

The synthesis of 4-(Azidomethyl)-2,6-dichloropyridine typically involves nucleophilic substitution of 4-(chloromethyl)-2,6-dichloropyridine with sodium azide.

  • Mechanism:

    
     reaction.
    
  • Solvent Role: Solvents like DMF or DMSO solvate the cation (

    
    ) of the azide salt, leaving the azide anion (
    
    
    
    ) "naked" and highly reactive, accelerating the reaction.
  • Safety Benefit: These solvents have high boiling points, preventing accidental evaporation that could lead to dangerous concentration of the azide.

The "Halogenated Solvent" Trap

While the compound dissolves well in Dichloromethane (DCM), using DCM during the synthesis phase (with Sodium Azide) is hazardous.

  • Hazard:

    
     (Diazidomethane).
    
  • Risk: Diazidomethane is extremely explosive.

  • Protocol: Use DCM only for extraction of the organic azide product after the inorganic azide has been quenched or washed away.

Experimental Protocols

Protocol A: Safe Solubility Determination (Visual Method)

Use this protocol to verify solubility for specific reaction concentrations without isolating the solid.

  • Preparation: Weigh 10 mg of the compound (or equivalent aliquot from a stock solution) into a 2 mL borosilicate vial.

  • Solvent Addition: Add the target solvent in 50

    
     increments at 25°C.
    
  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution, no particulates.

    • Insoluble: Visible suspension or pellet after centrifugation.

  • Calculation:

    
    .
    
Protocol B: Generation & Storage in Solution (Recommended)

Avoids isolation of the solid.

  • Synthesis: React 4-(chloromethyl)-2,6-dichloropyridine with 1.2 eq

    
     in DMSO  (0.5 M concentration). Stir at RT for 4-6 hours.
    
  • Workup: Dilute with water (5x volume) and extract into Ethyl Acetate or DCM .

  • Washing: Wash organic layer 3x with water (removes unreacted

    
    ). Dry over 
    
    
    
    .
  • Storage: Do not rotary evaporate to dryness.

    • Determine concentration via HPLC or NMR (using an internal standard like mesitylene).

    • Store as a stock solution in the extraction solvent or exchange into DMF/DMSO.

    • Storage Condition: 4°C, dark, clearly labeled "ORGANIC AZIDE - DO NOT CONCENTRATE".

Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic ensures safety and reaction efficiency.

SolventSelection Start Select Solvent for 4-(Azidomethyl)-2,6-dichloropyridine Purpose What is the purpose? Start->Purpose Synthesis Synthesis (from Halide) Purpose->Synthesis Extraction Extraction / Workup Purpose->Extraction Reaction Next Step (e.g., Click) Purpose->Reaction DMF_DMSO Use DMF or DMSO (High Solubility, Safety) Synthesis->DMF_DMSO Avoid_DCM AVOID Halogenated Solvents (Risk of Diazidomethane) Synthesis->Avoid_DCM DCM_EtOAc Use DCM or Ethyl Acetate (High Solubility, Immiscible w/ Water) Extraction->DCM_EtOAc Click CuAAC Reaction? Reaction->Click Neat Do NOT use Neat Reaction->Neat Wash CRITICAL: Wash w/ Water to remove NaN3 DCM_EtOAc->Wash tBuOH t-BuOH / Water (1:1) (Standard Click Solvent) Click->tBuOH

Caption: Decision logic for solvent selection based on operational phase, prioritizing safety against explosive byproducts.

Diagram 2: Safety & Stability Logic (Rule of Six)

SafetyLogic Compound 4-(Azidomethyl)-2,6-dichloropyridine (C6 H4 Cl2 N4) Calc Calculate C/N Ratio (Carbons / Nitrogens) Compound->Calc Result Ratio = 6 / 4 = 1.5 Calc->Result Rule Rule of Six Threshold (Safe if C/N ≥ 3) Result->Rule Compare Decision UNSAFE FOR ISOLATION Rule->Decision 1.5 < 3.0 Action Store as Solution (<1M) Temp < 25°C Decision->Action

Caption: Safety assessment based on the C/N ratio, mandating solution-state handling.

References

  • University of Pittsburgh . (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

  • BenchChem . (2025).[2][3][4] Solubility Profile of Chloropyridine Derivatives. Link

  • Stanford University . (2022). Information on Azide Compounds: Storage and Stability. Stanford Environmental Health & Safety. Link

  • Sigma-Aldrich . (2025). Product Specification: 4-Amino-2,6-dichloropyridine (Structural Analog). Link

Sources

Methodological & Application

Application Note and Protocol: Synthesis of 4-(Azidomethyl)-2,6-dichloropyridine via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(azidomethyl)-2,6-dichloropyridine through the nucleophilic substitution of 4-(chloromethyl)-2,6-dichloropyridine with sodium azide. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for introducing the versatile azido functional group onto a dichlorinated pyridine scaffold. The application note details the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety considerations for handling azides, and offers insights into reaction optimization and product characterization.

Introduction: The Strategic Importance of the Azidomethyl-Pyridine Moiety

The 2,6-dichloropyridine framework is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The introduction of an azidomethyl group at the 4-position transforms this substrate into a highly versatile synthetic intermediate. The azide functional group is a gateway to a multitude of chemical transformations, most notably:

  • "Click" Chemistry: The azide serves as a key partner in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, enabling the facile construction of complex molecular architectures.

  • Staudinger Reduction: The azide can be selectively reduced to a primary amine under mild conditions using reagents like triphenylphosphine, providing a route to aminomethyl-pyridines.

  • 1,3-Dipolar Cycloadditions: Azides can participate in thermal or metal-catalyzed cycloaddition reactions with various dipolarophiles to generate diverse heterocyclic systems.[1]

This application note provides a robust and well-characterized protocol for the synthesis of 4-(azidomethyl)-2,6-dichloropyridine, a key building block for the development of novel pharmaceuticals and functional materials.

Reaction Mechanism and Rationale

The conversion of 4-(chloromethyl)-2,6-dichloropyridine to its azido derivative proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] The key features of this reaction are:

  • Concerted Process: The attack of the azide nucleophile (N₃⁻) and the departure of the chloride leaving group occur in a single, concerted step.[4]

  • Backside Attack: The azide ion attacks the electrophilic benzylic carbon from the side opposite to the carbon-chlorine bond.[3]

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate (4-(chloromethyl)-2,6-dichloropyridine) and the nucleophile (sodium azide).[2][5]

The benzylic position of the chloromethyl group is particularly susceptible to SN2 attack due to the ability of the pyridine ring to stabilize the transition state. The electron-withdrawing nature of the two chlorine atoms on the pyridine ring further enhances the electrophilicity of the benzylic carbon, facilitating the nucleophilic attack.

Experimental Protocol

This protocol is based on established procedures for similar nucleophilic substitutions on chloromethylpyridines and has been optimized for safety and efficiency.[6]

Materials and Equipment
Reagent/Material Grade Supplier Notes
4-(Chloromethyl)-2,6-dichloropyridine≥97%Commercially available
Sodium Azide (NaN₃)≥99.5%Commercially availableEXTREMELY TOXIC AND POTENTIALLY EXPLOSIVE . Handle with extreme caution.
Anhydrous Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially availableUse a freshly opened bottle or dried solvent.
Ethyl Acetate (EtOAc)ACS Grade or higherCommercially available
Deionized WaterHigh purityLaboratory supply
Brine (saturated NaCl solution)Laboratory prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially available
Silica Gel60 Å, 230-400 meshCommercially availableFor column chromatography.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Temperature-controlled heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and heavy-duty nitrile gloves.[7]

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve 4-(chloromethyl)-2,6-dichloropyridine in anhydrous DMF under N₂ prep2 Add sodium azide to the solution prep1->prep2 Sequential addition react Stir at room temperature for 4-6 hours prep2->react Initiate reaction monitor Monitor reaction progress by TLC react->monitor Periodic check workup1 Quench with ice-water monitor->workup1 Upon completion workup2 Extract with ethyl acetate workup1->workup2 workup3 Wash organic layer with brine workup2->workup3 workup4 Dry over anhydrous Na₂SO₄ workup3->workup4 workup5 Concentrate under reduced pressure workup4->workup5 purify Purify by column chromatography workup5->purify characterize Characterize the product (NMR, IR, MS) purify->characterize

Caption: Workflow for the synthesis of 4-(azidomethyl)-2,6-dichloropyridine.

Step-by-Step Procedure
  • Reaction Setup: In a fume hood, add 4-(chloromethyl)-2,6-dichloropyridine (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M. Stir the mixture until the starting material is fully dissolved.

  • Nucleophile Addition: Carefully add sodium azide (1.2 eq) to the reaction mixture in one portion. Caution: Sodium azide is highly toxic and can form explosive compounds. Use non-metallic spatulas and handle with extreme care.[8][9]

  • Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product and quench any unreacted sodium azide.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (1 x volume of the organic layer) to remove any remaining DMF and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Important: Do not heat the crude product containing residual azide to high temperatures.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(azidomethyl)-2,6-dichloropyridine.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic azide stretch (around 2100 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety Precautions: Handling Sodium Azide

Sodium azide is a particularly hazardous substance and requires strict adherence to safety protocols.[10]

  • Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[7][8] It is a potent vasodilator and metabolic inhibitor.

  • Explosion Hazard: While sodium azide itself is thermally stable to a certain degree, it can form highly explosive heavy metal azides (e.g., with lead, copper, mercury, silver, and zinc).[7] Avoid contact with metals, especially in drainpipes. It can also react with dichloromethane and other halogenated solvents to form explosive compounds.[9]

  • Hydrazoic Acid Formation: Sodium azide reacts with acids to form the highly toxic, volatile, and explosive hydrazoic acid (HN₃).[8] All work should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and heavy-duty nitrile gloves when handling sodium azide.[7]

  • Waste Disposal: All sodium azide waste, including contaminated materials and aqueous solutions, must be disposed of as hazardous waste according to institutional guidelines. DO NOT pour sodium azide solutions down the drain.

Troubleshooting and Optimization

Issue Potential Cause Solution
Incomplete Reaction Insufficient reaction time or low temperature.Allow the reaction to stir for a longer period. Gentle heating (e.g., to 40-50 °C) can be attempted, but with extreme caution due to the azide.
Impure starting material or wet solvent.Ensure the starting material is pure and the solvent is anhydrous.
Formation of Byproducts Potential for elimination or other side reactions.Maintain the reaction at room temperature. Higher temperatures may promote side reactions.
Low Yield Inefficient extraction or loss during purification.Perform multiple extractions and be careful during column chromatography.
Incomplete reaction.See "Incomplete Reaction" above.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of 4-(azidomethyl)-2,6-dichloropyridine. By understanding the SN2 reaction mechanism and adhering strictly to the safety precautions for handling sodium azide, researchers can confidently prepare this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science.

References

  • Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (n.d.).
  • Sodium azide: Uses, safety and sustainable alternatives - Abcam. (n.d.).
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine - Benchchem. (n.d.).
  • Safety Data Sheet: Sodium azide - Carl ROTH. (n.d.).
  • Information on Azide Compounds - Stanford Environmental Health & Safety. (n.d.).
  • Sodium Azide NaN3 | Division of Research Safety | Illinois. (2019, September 19).
  • Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some. (n.d.).
  • SN2 Reaction Mechanism - Chemistry Steps. (2025, June 12).
  • The SN2 Reaction Mechanism - Master Organic Chemistry. (2012, July 4).
  • 11.2: The SN2 Reaction - Chemistry LibreTexts. (2024, March 17).
  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.).

Sources

Application Note: One-Pot Synthesis of 1,2,3-Triazoles using 4-(Azidomethyl)-2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing the specialized scaffold 4-(Azidomethyl)-2,6-dichloropyridine . Due to the high nitrogen content and potential shock sensitivity of small-molecule organic azides, this protocol prioritizes a One-Pot, Three-Component Reaction (1P-3CR) strategy. This approach generates the azide in situ from 4-(chloromethyl)-2,6-dichloropyridine, immediately consuming it in the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): The 2,6-dichloropyridine moiety acts as a lipophilic, metabolically stable bioisostere for phenyl rings.

  • PROTAC Linkers: The rigid pyridine core provides defined exit vectors for bifunctional degraders.

  • Agrochemicals: Halogenated pyridines are privileged structures in fungicidal research.

Strategic Rationale & Mechanistic Insight

The "Pyridine Problem" in Click Chemistry

Standard CuAAC reactions often suffer when pyridine rings are present because the pyridine nitrogen can coordinate with the Copper(I) catalyst, poisoning the reaction.

  • The 2,6-Dichloro Advantage: In this specific scaffold, the chlorine atoms at positions 2 and 6 provide steric shielding to the ring nitrogen. This prevents the formation of non-productive Cu-pyridine complexes, allowing the Copper(I) to remain available for the catalytic cycle with the alkyne and azide.

Safety: The C/N Ratio Rule

Organic azides are potentially explosive. The safety of an azide is estimated by the Carbon/Nitrogen ratio:



For 4-(Azidomethyl)-2,6-dichloropyridine  (

):
  • Carbon count: 6

  • Nitrogen count: 4

  • Ratio:

    
    
    

CRITICAL WARNING: A ratio of 1.5 indicates this molecule is highly energetic and potentially unstable . Isolation of the pure azide is strongly discouraged. The One-Pot protocol described below is not just convenient; it is a safety imperative.

Experimental Workflow

The following diagram illustrates the One-Pot strategy, highlighting the in situ generation of the hazardous azide intermediate.

OnePotSynthesis cluster_safety Reaction Vessel (One-Pot) Start Starting Material 4-(Chloromethyl)-2,6- dichloropyridine Intermediate INTERMEDIATE (In Situ) 4-(Azidomethyl)-2,6- dichloropyridine [DO NOT ISOLATE] Start->Intermediate SN2 Substitution (DMSO/H2O, RT) Reagents1 NaN3 (Sodium Azide) Reagents1->Intermediate Product Final Product 1,2,3-Triazole Derivative Intermediate->Product CuAAC Click Reaction (t-BuOH, 40°C) Reagents2 Terminal Alkyne + CuSO4 / Na-Ascorbate Reagents2->Product Workup Workup & Purification (Extraction/Crystallization) Product->Workup

Figure 1: Workflow for the safe, one-pot generation and consumption of the high-energy azide intermediate.

Detailed Protocol: One-Pot Synthesis

Materials & Reagents
ReagentEquiv.RoleNotes
4-(Chloromethyl)-2,6-dichloropyridine 1.0PrecursorElectrophile for azide attack.[1]
Sodium Azide (NaN3) 1.1Azide SourceToxic. Handle with plastic spatula.
Terminal Alkyne 1.0Coupling PartnerDiverse functional groups tolerated.
Copper(II) Sulfate Pentahydrate 0.05Pre-catalystSource of Cu.
Sodium Ascorbate 0.10ReductantReduces Cu(II) to active Cu(I).
DMSO : Water (4:1) -SolventSolubilizes both organic halide and inorganic azide.
Step-by-Step Procedure

Step 1: In Situ Azide Generation

  • To a 20 mL scintillation vial equipped with a magnetic stir bar, add 4-(chloromethyl)-2,6-dichloropyridine (1.0 mmol, 196 mg).

  • Add DMSO (3.0 mL) and stir until fully dissolved.

  • Add a solution of Sodium Azide (1.1 mmol, 72 mg) dissolved in Water (0.5 mL).

    • Note: The reaction mixture may turn slightly yellow.

  • Stir vigorously at Room Temperature (25°C) for 2–3 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting chloride (

      
      ) should disappear, replaced by the azide spot (
      
      
      
      , non-UV active, stains brown with KMnO4). Do not work up.

Step 2: Cycloaddition (Click Reaction)

  • To the same vial (containing the generated azide), add the Terminal Alkyne (1.0 mmol).

  • Add Sodium Ascorbate (0.10 mmol, 20 mg) dissolved in water (0.2 mL).

  • Add CuSO4·5H2O (0.05 mmol, 12.5 mg) dissolved in water (0.1 mL).

    • Observation: The mixture will turn a turbid orange/brown (characteristic of Cu(I) species).

  • Stir the reaction at 40°C for 4–6 hours.

    • Note: If the alkyne is bulky or insoluble, add 1.0 mL of t-Butanol to improve homogeneity.

Step 3: Workup & Purification

  • Dilute the reaction mixture with Ice Water (15 mL) and stir for 10 minutes.

    • Scenario A (Solid Precipitate): If the product precipitates, filter the solid, wash with cold water (3x) and cold dilute ammonium hydroxide (to remove copper traces).

    • Scenario B (Oiling out): Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Most products are pure enough after precipitation. If necessary, purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Data Analysis & Troubleshooting

Expected Analytical Data

Successful formation of the 1,2,3-triazole ring linked to the 2,6-dichloropyridine is confirmed by:

  • 1H NMR: Appearance of the triazole proton singlet, typically between

    
     7.8 – 8.5 ppm .
    
  • 1H NMR (Methylene Linker): The

    
     connecting the pyridine and triazole usually shifts from 
    
    
    
    4.6 (chloride) to
    
    
    5.6 – 5.8 ppm
    (triazole).
  • 13C NMR: Diagnostic triazole carbons at ~120 ppm (CH) and ~148 ppm (C-quat) .

Troubleshooting Guide
IssueProbable CauseSolution
Reaction Stalls at Azide Stage Chloride is unreactive due to poor solubility.Increase DMSO ratio or warm to 40°C during Step 1.
Reaction turns Green/Blue Oxidation of Cu(I) to inactive Cu(II).Add more Sodium Ascorbate (0.5 eq) and purge headspace with Nitrogen.
Low Yield Copper trapped by chelating alkyne.Increase catalyst loading to 10 mol% or use TBTA ligand (10 mol%).
Product Contaminated with Copper Incomplete washing.Wash organic layer with 10% EDTA or dilute

solution.

Safety Protocols

  • Azide Handling: Sodium azide is acutely toxic (LD50 oral rat = 27 mg/kg). It reacts with acid to form Hydrazoic Acid (

    
    ), which is explosive and toxic. Never  use halogenated solvents (DCM, Chloroform) with Sodium Azide, as di- and tri-azidomethane can form (explosive).
    
  • Waste Disposal: Quench all aqueous waste containing azide with excess Sodium Nitrite (

    
    ) and Sulfuric Acid (
    
    
    
    ) in a fume hood to decompose residual azide to
    
    
    and
    
    
    before disposal.
  • Pressure: Although CuAAC releases no gas, the decomposition of azides releases

    
    . Do not seal the reaction vessel tightly if heating above 50°C.
    

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

  • Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry.

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition.

  • Saroha, B., et al. (2022). A minireview of 1,2,3-triazole hybrids with O-heterocycles as leads in medicinal chemistry. Chemical Biology & Drug Design.

  • Glanzmann, N., et al. (2018). Synthesis and biological evaluation of novel quinoline-triazole hybrids. European Journal of Medicinal Chemistry. (Contextual grounding for pyridine-triazole pharmacophores).

Sources

Application Note: A Scientist's Guide to Click Chemistry Reagents for Pyridine-Based Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of Pyridine Scaffolds and Click Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor and can significantly enhance a molecule's pharmacokinetic properties, including metabolic stability, permeability, and binding affinity to biological targets.[1] The synthesis of large, diverse libraries of pyridine-containing compounds is therefore a critical endeavor in modern drug discovery.[3]

To meet the demands of high-throughput screening and lead optimization, medicinal chemists require synthetic methods that are robust, efficient, and modular. "Click chemistry," a concept introduced by K. Barry Sharpless, provides a powerful solution.[4][5] It describes a class of reactions that are high-yielding, stereospecific, generate inoffensive byproducts, and are insensitive to oxygen and water, allowing for simple product isolation.[5] This philosophy of modularity and reliability makes click chemistry an ideal tool for rapidly assembling complex molecular architectures, like those desired in pyridine-based drug libraries.[6][7][8]

This guide provides an in-depth exploration of the primary click chemistry reactions—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the emerging Sulfur(VI) Fluoride Exchange (SuFEx)—and their specific application to the synthesis of pyridine-based libraries. We will delve into the mechanistic underpinnings, provide field-tested protocols, and explain the critical rationale behind experimental choices to empower researchers in their drug discovery efforts.

The Workhorse: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, responsible for the facile and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[9] The resulting triazole ring is not merely a linker; it is a stable, aromatic moiety that can act as a bioisostere for amide bonds and participate in hydrogen bonding, making it an attractive feature in drug candidates.[10]

The Mechanism: Why It Works

The remarkable efficiency and regioselectivity of the CuAAC reaction stem from a copper(I)-mediated catalytic cycle.[11] Unlike the uncatalyzed Huisgen cycloaddition, which requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers, the copper catalyst orchestrates a specific reaction pathway.[11]

Causality in the Catalytic Cycle:

  • Copper-Acetylide Formation: The cycle begins with the coordination of the Cu(I) catalyst to the terminal alkyne, followed by deprotonation to form a copper-acetylide intermediate. This step activates the alkyne for nucleophilic attack.

  • Coordinated Cycloaddition: The azide is then brought into the coordination sphere of the copper. The key bond-forming step occurs through the attack of the terminal nitrogen of the azide onto the internal carbon of the copper-acetylide. This process is favored to proceed through a six-membered copper-triazolide intermediate.[11]

  • Protonolysis & Catalyst Regeneration: The stable copper-triazolide intermediate is then protonated, releasing the 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst, allowing the cycle to continue.

CuAAC_Mechanism R1_Alkyne R¹-C≡CH (Terminal Alkyne) Cu_Acetylide Copper(I) Acetylide [R¹-C≡C-Cu] R1_Alkyne->Cu_Acetylide + Cu(I) R2_Azide R²-N₃ (Azide) Cu_Triazolide Six-Membered Copper Triazolide R2_Azide->Cu_Triazolide Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cu_Acetylide->center Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product Protonolysis Product->Cu_I Catalyst Regeneration center->Cu_Triazolide + R²-N₃

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Considerations for Pyridine Scaffolds

The basic nitrogen of the pyridine ring can coordinate to the copper catalyst. This interaction can either be detrimental, potentially inhibiting the reaction, or beneficial. The choice of ligands is therefore critical. Specialized N-donor ligands, such as those based on pyridine itself or triazoles, can stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction.[12][13] For instance, pyridinyl-triazole ligand systems have been shown to be superior for CuAAC reactions, enabling low catalyst loadings and ambient reaction conditions.[12]

Experimental Protocol: CuAAC for Pyridine Library Synthesis

This protocol provides a robust starting point for the CuAAC reaction using a pyridine-azide and a terminal alkyne. It employs the common in situ generation of Cu(I) from a Cu(II) salt and a reducing agent.

Materials:

  • Pyridine-azide derivative (1.0 eq)

  • Terminal alkyne (1.0 - 1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-10 mol%)

  • Sodium ascorbate (5-20 mol%)

  • Solvent: e.g., t-BuOH/H₂O (1:1), DMF, DMSO, or THF

Protocol:

  • Reagent Preparation: In a suitable reaction vessel, dissolve the pyridine-azide (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O, 1:1).

  • Catalyst Addition: To the solution, add sodium ascorbate (e.g., 10 mol%) followed by copper(II) sulfate pentahydrate (e.g., 5 mol%). Rationale: Sodium ascorbate is a mild reducing agent that reduces the Cu(II) precursor to the active Cu(I) catalyst in situ. Adding it first ensures a reducing environment, which also prevents the oxidative homocoupling of the alkyne, a common side reaction.[11][13]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-24 hours). For less reactive substrates, gentle heating (40-60 °C) or microwave irradiation can accelerate the reaction.[11]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(pyridin-2-yl)-1,2,3-triazole derivative.[14]

ParameterTypical ConditionRationale / Comment
Catalyst Loading 0.1 - 5 mol% Cu(I)Lower loadings are preferable to minimize copper contamination.[15]
Ligand 1-10 mol% (e.g., THPTA, TBTA)Water-soluble THPTA is excellent for aqueous systems.[13]
Solvent t-BuOH/H₂O, DMF, DMSO, MeCNSolvent choice depends on substrate solubility. Water can accelerate the reaction.[9]
Temperature Room Temperature to 80°CMost reactions proceed well at ambient temperature.
Atmosphere Ambient or Inert (Argon)An inert atmosphere is recommended to prevent oxidation of Cu(I).[15]
Caption: Table of typical reaction parameters for pyridine-focused CuAAC reactions.

The Bioorthogonal Tool: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While powerful, the cytotoxicity of copper limits the application of CuAAC in living systems. To overcome this, the Bertozzi group developed SPAAC, a copper-free click reaction.[16] SPAAC relies on the high internal energy of a strained cyclooctyne to dramatically lower the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[16][17]

The Mechanism: Driven by Ring Strain

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon forming the more stable, fused triazole ring. This inherent reactivity obviates the need for a metal catalyst, making the reaction truly bioorthogonal—it does not interfere with native biological processes.[16]

SPAAC_Mechanism Py_Azide Pyridine-N₃ (Pyridine Azide) Transition_State [3+2] Cycloaddition Transition State Py_Azide->Transition_State Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Transition_State Product Triazole-Linked Pyridine Transition_State->Product Strain Release

Caption: General workflow of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Reagent Selection: Choosing the Right Cyclooctyne

The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne.[17] For library synthesis, balancing reactivity with stability and synthetic accessibility is key.

  • BCN (Bicyclo[6.1.0]nonyne): Small, simple, and reasonably reactive. Its compact size is advantageous for minimizing steric hindrance.[18]

  • DBCO (Dibenzocyclooctyne): Highly reactive and stable, making it one of the most widely used cyclooctynes. The fused aromatic rings contribute to both strain and stability.[17]

  • DIBAC (Dibenzoazacyclooctyne): An electron-deficient cyclooctyne that exhibits very fast reaction rates.[19]

The choice of cyclooctyne can be tuned to achieve different reaction kinetics, which is particularly useful for selective labeling experiments. For example, electron-deficient cyclooctynes like DIBAC react faster with electron-rich alkyl azides, while electron-rich cyclooctynes like BCN can react faster with electron-poor azides, such as 4-azidopyridine.[20]

Cyclooctyne ReagentTypical 2nd Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Key Features
BCN~0.14Small, good reactivity, synthetically accessible.[20]
DIBAC~0.3 - 0.9Fast kinetics, good stability, electron-deficient.[19][20]
DBCO (ADIBO)Varies by derivative (~0.1 - 1.0)Highly reactive and stable, widely used in bioconjugation.[17]
Caption: Comparison of common cyclooctynes used in SPAAC.
Experimental Protocol: SPAAC for Pyridine Library Synthesis

The beauty of SPAAC lies in its simplicity. This protocol is ideal for conjugating sensitive pyridine-containing biomolecules or for applications where copper must be avoided.

Materials:

  • Pyridine-azide derivative (1.0 eq)

  • Strained cyclooctyne (e.g., DBCO-amine) (1.0 - 1.5 eq)

  • Solvent: e.g., PBS, DMSO, or a mixture

Protocol:

  • Reagent Dissolution: Dissolve the pyridine-azide derivative in a suitable solvent (e.g., DMSO). In a separate vial, dissolve the cyclooctyne reagent. Rationale: Preparing separate stock solutions allows for precise control over stoichiometry and is useful for kinetic monitoring.[21]

  • Reaction Initiation: Combine the two solutions in a reaction vessel. If one component is in a biological buffer (like PBS), the other component, dissolved in a minimal amount of a water-miscible organic solvent (like DMSO), can be added directly.

  • Incubation: Stir or gently agitate the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours, depending on the concentration and intrinsic reactivity of the reagents.

  • Monitoring and Purification: Monitor the reaction by LC-MS. Rationale: Due to the high efficiency and clean nature of the reaction, purification can often be simplified. For biomolecule conjugation, purification may involve size-exclusion chromatography or dialysis to remove excess small-molecule reagents. For small-molecule library synthesis, standard chromatographic methods can be used if necessary.[22]

Emerging Frontiers: Sulfur(VI) Fluoride Exchange (SuFEx)

A more recent addition to the click chemistry toolkit is Sulfur(VI) Fluoride Exchange (SuFEx).[4] This reaction involves the exquisitely selective reaction of compounds bearing an S(VI)-F motif (like a sulfonyl fluoride, -SO₂F) with nucleophiles, particularly phenols and amines.[4]

This chemistry is exceptionally well-suited for the late-stage functionalization of pyridine-based drugs or library members that already contain a phenol or amine handle.[23][24] The resulting fluorosulfate (-OSO₂F) or sulfamide (-NHSO₂R) linkers are extremely stable. This method allows for the rapid generation of derivatives from a common precursor, which can be screened in situ to quickly assess biological activity.[23][24]

SuFEx_Workflow Py_OH Pyridine-OH (Phenolic Precursor) Product Pyridine-OSO₂F (Arylfluorosulfate) Py_OH->Product SO2F2 SO₂F₂ (Sulfuryl Fluoride) SO2F2->Product SuFEx Reaction Base Base (e.g., DBU, TEA) Base->Product Screening Direct Biological Screening Product->Screening

Caption: Workflow for late-stage functionalization of a phenolic pyridine via SuFEx chemistry.

Troubleshooting and Self-Validation

A core tenet of click chemistry is reliability. However, optimization is sometimes necessary.

IssuePotential Cause(s)Suggested Solution(s)
Low/No Yield (CuAAC) Inactive catalyst (Cu(I) oxidized to Cu(II)); Pyridine coordination inhibiting catalyst; Insoluble reagents.Ensure a fresh solution of sodium ascorbate is used; Add a Cu(I)-stabilizing ligand (e.g., THPTA, TBTA); Screen different solvents or solvent mixtures to improve solubility.[13]
Alkyne Dimerization (CuAAC) Presence of oxygen leading to oxidative homocoupling (Glaser coupling).Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar); Ensure a sufficient excess of reducing agent (sodium ascorbate) is present.[11]
Slow Reaction (SPAAC) Low reagent concentration; Poor choice of cyclooctyne for the specific azide.Increase the concentration of reactants; Switch to a more reactive cyclooctyne (e.g., from BCN to DBCO); Check the electronic properties of your azide and choose a cyclooctyne with complementary reactivity.[20][25]
Side Reactions (SPAAC) Instability of the strained cyclooctyne under specific pH or temperature conditions.Ensure the reaction buffer is within a stable pH range for the chosen cyclooctyne; Avoid high temperatures. Follow the manufacturer's stability data for the specific reagent.[21]

Conclusion and Strategic Outlook

Click chemistry offers an unparalleled platform for the efficient and modular synthesis of pyridine-based compound libraries. The choice between CuAAC and SPAAC provides a strategic advantage, allowing researchers to select the optimal reaction based on the chemical nature of their substrates and the intended application.

Decision_Tree Start Need to Synthesize Pyridine Library? Bio_System Working in a Biological System or with Copper-Sensitive Substrate? Start->Bio_System Use_SPAAC Use SPAAC Bio_System->Use_SPAAC Yes Use_CuAAC Use CuAAC Bio_System->Use_CuAAC No SPAAC_Reagents Select Strained Cyclooctyne (DBCO, BCN, etc.) + Pyridine-Azide Use_SPAAC->SPAAC_Reagents CuAAC_Reagents Select Terminal Alkyne + Pyridine-Azide + Cu(I) Catalyst/Ligand Use_CuAAC->CuAAC_Reagents

Caption: Decision workflow for selecting the appropriate click chemistry for pyridine library synthesis.

CuAAC remains the go-to method for broad chemical synthesis due to its speed and the low cost of reagents. For applications in chemical biology, cell-based assays, or with delicate biomolecules, the catalyst-free nature of SPAAC is indispensable. The continued development of new strained alkynes and azides will further expand the kinetic landscape available to researchers.[20] Finally, emerging techniques like SuFEx provide powerful, complementary strategies for late-stage diversification. By mastering these click chemistry tools, researchers are well-equipped to accelerate the discovery of the next generation of pyridine-based therapeutics.

References

  • Technical Support Center: Optimizing SPAAC Reactions with Pyrimidine Deriv
  • Copper(i) acetate-catalyzed azide–alkyne cycloaddition for highly efficient preparation of 1-(pyridin-2-yl)-1,2,3-triazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis.
  • Recent applications of click chemistry in drug discovery. PubMed.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionaliz
  • Click Chemistry. The Scripps Research Institute.
  • DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign.
  • The Use of Click Chemisty in Drug Development Applic
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
  • SuFEx Click Chemistry Empowered High-throughput Drug Discovery Pl
  • Recent applications of click chemistry in drug discovery.
  • Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)
  • Click Chemistry and Radiochemistry: An Update.
  • Pyridinyl-triazole ligand systems for highly efficient CuI-catalyzed azide-alkyne cycloaddition.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
  • Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC). Enamine.
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization.
  • Click Chemistry Reagents Overview. Sigma-Aldrich.
  • Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer.
  • Pyridine: the scaffolds with significant clinical diversity.
  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing.
  • Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates.
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Click chemistry reagents. Chemie Brunschwig.

Sources

Application Note: 4-(Azidomethyl)-2,6-dichloropyridine as a Bifunctional Linker for Clickable Probes

[1]

Part 1: Executive Summary & Scientific Rationale

The Molecule

4-(Azidomethyl)-2,6-dichloropyridine (ADCP) is a versatile heterobifunctional linker used to convert bioactive ligands (drugs, inhibitors, cofactors) into "clickable" chemical probes.[1]

  • Core Structure: 2,6-Dichloropyridine ring.[1][2][3][4][5]

  • Reactive Handle A (Electrophile): The C-2 and C-6 positions are activated by the electron-withdrawing nitrogen and chlorine atoms, making them highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .[1] This allows for the covalent attachment of a ligand containing a nucleophile (amine, hydroxyl, or thiol).[1]
    
  • Reactive Handle B (Bioorthogonal Tag): The 4-Azidomethyl group ($ -CH_2-N_3 $) serves as a "minitag" for Click Chemistry (CuAAC or SPAAC).[1]

Critical Distinction: Linker vs. Photophore

CRITICAL SCIENTIFIC NOTE: It is vital to distinguish between Alkyl Azides (like the azidomethyl group in ADCP) and Aryl Azides (directly attached to the ring).[1]

  • Aryl Azides (Ar-N3): Classic photoaffinity warheads.[1] Upon UV irradiation, they form reactive nitrenes that crosslink to proteins.[1]

  • Alkyl Azides (R-CH2-N3): Stable bioorthogonal handles.[1] They do NOT efficiently form nitrenes for crosslinking.[1]

  • Role of ADCP: ADCP is primarily a Linker that adds a Click Handle to your ligand.[1] For a complete Photoaffinity Probe , your ligand must already contain a photoreactive group (e.g., benzophenone, diazirine), or you must attach a photoreactive group to the second chlorine position of the ADCP scaffold.[1]

Mechanism of Action

The utility of ADCP relies on the differential reactivity of its functional groups:

  • Probe Assembly (

    
    ):  A ligand with a primary or secondary amine attacks the 2-position of the pyridine ring, displacing one chloride ion.[1] The remaining chloride reduces the reactivity of the second position, allowing for controlled mono-substitution.[1]
    
  • Target Engagement: The probe binds to the target protein in a biological system.[1]

  • Photo-Crosslinking (If applicable): UV irradiation activates a separate photophore (on the ligand or attached elsewhere), covalently locking the probe to the protein.[1]

  • Click Chemistry: The inert azidomethyl group is reacted with a reporter (e.g., Biotin-Alkyne) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for enrichment or visualization.[1]

Part 2: Experimental Protocols

Protocol 1: Synthesis of the ADCP-Ligand Probe

This protocol describes the attachment of an amine-containing ligand to the ADCP linker.[1]

Reagents Required:

  • 4-(Azidomethyl)-2,6-dichloropyridine (ADCP)[1]

  • Ligand-NH2 (Your drug/molecule with a free amine)[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[1]

  • Solvent: DMF, DMSO, or NMP (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of ADCP in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add 1.2 - 1.5 equivalents of DIPEA to the solution.

  • Coupling: Add 1.0 equivalent of Ligand-NH2 dropwise.[1]

    • Note: If the ligand is valuable, use 1.2 eq of ADCP to ensure full consumption of the ligand.[1]

  • Reaction: Heat the mixture to 60–80°C for 2–12 hours.

    • Monitoring: Monitor by LC-MS.[1] You should observe the disappearance of the starting material and the formation of the mono-substituted product (Ligand-Pyridine(Cl)-CH2N3).[1]

    • Selectivity Check: The 2,6-dichloro substitution pattern usually favors mono-substitution due to steric hindrance and electronic deactivation after the first amine addition.[1] However, prolonged heating or excess amine can lead to bis-substitution.[1]

  • Purification:

    • Dilute with water and extract with Ethyl Acetate.[1]

    • Purify via Silica Gel Chromatography or Preparative HPLC.[1]

    • Storage: Store the purified probe at -20°C in the dark (azides are light-sensitive over long periods).[1]

Protocol 2: Photoaffinity Labeling & Enrichment Workflow

This workflow assumes the probe contains a photoreactive group (either intrinsic to the ligand or added separately).[1]

Table 1: Buffer Compositions

Component Composition
Lysis Buffer PBS, 1% NP-40, 1x Protease Inhibitors
Click Mix (10x) 1 mM CuSO4, 1 mM TCEP, 100 µM TBTA (Ligand)
Wash Buffer PBS + 0.1% SDS

| Elution Buffer | 2x Laemmli Sample Buffer (for Gel) or 6M Urea (for MS) |[1]

Workflow Diagram (DOT Visualization):

PAL_WorkflowStartLive Cells / LysateIncubate1. Incubate with Probe(Competition Control: +Excess Ligand)Start->IncubateUV2. UV Irradiation(365nm / 10 mins)Incubate->UV Covalent CrosslinkingLysis3. Cell Lysis(PBS + 1% NP-40)UV->LysisClick4. Click Chemistry(Probe-N3 + Biotin-Alkyne)Lysis->Click Bioorthogonal TaggingEnrich5. Streptavidin Enrichment(Bead Pulldown)Click->EnrichAnalyze6. Analysis(Western Blot / Mass Spec)Enrich->Analyze

Figure 1: Standard Photoaffinity Labeling and Enrichment Workflow using an Azide-tagged probe.[1]

Detailed Steps:

  • Incubation:

    • Treat cells (or lysate) with the Probe (typically 1–10 µM).[1]

    • Control: Include a "Competition" sample pre-treated with 10–50x excess of the parent drug to validate specific binding.[1]

  • Photo-Crosslinking:

    • Place samples on ice.

    • Irradiate with UV light.[1]

    • Wavelength: Use 365 nm for Benzophenones/Diazirines.[1] If using an Aryl Azide (rarely), use 254 nm (warning: protein damage risk) or 302 nm .[1]

    • Time: 5–15 minutes.[1]

  • Lysis & Click Chemistry:

    • Lyse cells and adjust protein concentration to 1–2 mg/mL.[1]

    • Add Biotin-Alkyne (100 µM final).

    • Add Click Mix (CuSO4, TCEP, TBTA).[1]

    • Incubate for 1 hour at Room Temperature with gentle rotation.

  • Enrichment:

    • Precipitate proteins (Methanol/Chloroform or Acetone) to remove excess reagents.[1]

    • Resuspend in PBS + 0.2% SDS.[1]

    • Incubate with Streptavidin-Agarose beads for 1–2 hours.[1]

    • Wash beads rigorously (1% SDS, then PBS).[1]

  • Elution:

    • Boil beads in Laemmli buffer for Western Blot.[1]

    • Perform On-Bead Digestion (Trypsin) for Mass Spectrometry (LC-MS/MS).

Part 3: Troubleshooting & Optimization

Table 2: Common Issues and Solutions

IssueProbable CauseSolution
Low Yield in Synthesis Steric hindrance at C-2 position.[1]Increase reaction temperature to 90°C or switch solvent to NMP.
Bis-substitution (Two Ligands) Excess amine or too high Temp.[1]Use slight excess of ADCP (1.2 eq) and add Ligand slowly at lower temp.[1]
High Background in Blot Non-specific sticking of Probe.[1]Perform competition control. Reduce probe concentration.[1] Wash beads with high-salt buffer.[1]
No Signal Inefficient Click Reaction.Freshly prepare TCEP/CuSO4.[1] Ensure anaerobic conditions (flush with N2) if possible.[1]
Probe Degradation Light sensitivity of Azide.[1]Always handle ADCP and the probe in amber vials or low light.[1]

Part 4: References

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality.[1] Angewandte Chemie International Edition, 48(38), 6974–6998.[1] Link[1]

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods.[1] Chemistry & Biology, 11(4), 535–546.[1] Link

  • Fleming, S. A. (1995). Chemical Reagents in Photoaffinity Labeling.[1] Tetrahedron, 51(46), 12479-12520.[1] Link

  • Smith, E., & Collins, I. (2015). Photoaffinity Labeling in Target Discovery and Validation.[1] Future Medicinal Chemistry, 7(2), 159–183.[1] Link[1]

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for 4-(Azidomethyl)-2,6-dichloropyridine before handling.[1] Azides can be explosive; do not concentrate to dryness or expose to high heat/shock.[1]

Troubleshooting & Optimization

Technical Support Center: Handling Shock-Sensitive Azido-Pyridine Intermediates

[1]

Current Status: Operational Role: Senior Application Scientist Topic: Safe Scale-Up of Azido-Pyridine Intermediates

Introduction: The "High-Energy" Paradox

Welcome to the technical support hub for high-energy nitrogen heterocycles. You are likely here because you need to scale up an azido-pyridine intermediate. These compounds are chemically seductive: they are potent precursors for tetrazoles, amines (via Staudinger), and click-chemistry triazoles.

However, they present a paradox. The very energy that makes them reactive makes them susceptible to catastrophic decomposition. Unlike simple alkyl azides, azido-pyridines possess a unique Azide-Tetrazole Equilibrium , where the stable tetrazole form can mask the presence of the explosive azide isomer until specific conditions (temperature/solvent) trigger a shift.

This guide replaces "standard operating procedures" with "defensive engineering." We do not just run reactions; we manage energy release.

Module 1: Critical Safety Assessment (The "Go/No-Go" Phase)

FAQ: "How do I determine if my specific azido-pyridine is too dangerous to scale?"

Answer: Do not rely on intuition. You must validate safety through a two-step gate: Stoichiometric Calculation and Calorimetric Validation .

Step 1: The "Rule of Six" & C/N Ratio

Before touching a flask, calculate the Carbon/Nitrogen ratio. This is your first filter.

  • The Equation:

    
    
    
    • 
      : Number of Carbons
      
    • 
      : Number of Oxygens
      
    • 
      : Number of Nitrogens
      
  • The Verdict:

    • Ratio < 1: DO NOT ISOLATE. Synthesize only in solution and react immediately.

    • Ratio 1 to 3: High Risk.[1] Store only as dilute solution (<1 M).

    • Ratio > 3: Generally stable, but still requires DSC testing.

Step 2: Calorimetric Validation (DSC/ARC)

The C/N rule is a heuristic; Differential Scanning Calorimetry (DSC) is the law.

  • The 100K Rule: Your process temperature (

    
    ) must be at least 100 Kelvin lower than the onset of decomposition (
    
    
    ).
  • Energy Release: If

    
    , the material has the potential for explosive propagation.
    
Visualization: Safety Decision Logic

SafetyLogicStartProposed Azido-PyridineCalcCalculate (C+O)/N RatioStart->CalcRatioCheckIs Ratio < 3?Calc->RatioCheckDSCRun DSC AnalysisRatioCheck->DSCNo (≥3)StopSTOP: Do Not ScaleFlow Chem OnlyRatioCheck->StopYes (<3)EnergyCheckIs ΔH > 500 J/g?DSC->EnergyCheckEnergyCheck->StopYesProceedProceed withEngineering ControlsEnergyCheck->ProceedNo

Caption: Logic gate for determining scale-up feasibility based on stoichiometry and thermal energy potential.

Module 2: The Azide-Tetrazole Equilibrium[3][4]

FAQ: "Why does my reaction rate fluctuate, and why do I see 'phantom' peaks in NMR?"

Answer: You are likely fighting the Azide-Tetrazole Equilibrium . 2-Azidopyridines exist in equilibrium with tetrazolo[1,5-a]pyridines.

  • Tetrazole Form: Generally more stable, favored in polar solvents (DMSO) and lower temperatures.

  • Azide Form: The reactive species required for click chemistry or nucleophilic substitution. Favored in non-polar solvents (

    
    ) and higher temperatures.
    

The Danger: If you optimize a reaction based on the stable tetrazole form but then heat it to drive conversion, you shift the equilibrium toward the high-energy azide, potentially triggering a runaway decomposition if the concentration of the azide spikes unexpectedly.

Protocol: Controlling the Equilibrium
  • Solvent Selection: Use non-polar solvents (DCM, Toluene) if you need the reactive azide form, but be aware this increases shock sensitivity.

  • Temperature Ramp: Never spike the temperature. Use gradual ramping to shift the equilibrium controllably.

Module 3: Process Engineering (Batch vs. Flow)

FAQ: "Should I run this in Batch or Continuous Flow?"

Answer: For azido-pyridines, Continuous Flow is the superior engineering control. It minimizes the "active inventory"—the amount of explosive material present at any single second.

Comparative Data: Batch vs. Flow
FeatureBatch ProcessingContinuous Flow
Active Inventory High (Entire reactor volume)Low (Only reactor channel)
Heat Transfer Poor (Surface-to-volume ratio decreases with scale)Excellent (High surface-to-volume ratio)
Headspace Large (Risk of

accumulation)
Zero (Pressurized system)
Quenching Delayed (Must pump into quench tank)Instant (Inline mixing)
Protocol: Continuous Flow Synthesis of Azidopyridines

Based on methodologies established by the Kappe Group.

Equipment:

  • Pumps: Acid-resistant HPLC pumps (Hastelloy or Ceramic).

  • Reactor: PFA tubing coil or SiC plate reactor (for heat exchange).

  • Back Pressure Regulator (BPR): Set to 5–10 bar to keep

    
     gas in solution.
    

Workflow:

  • Feed A: Chloropyridine derivative in DMSO.

  • Feed B: Sodium Azide (

    
    ) in water/DMSO.
    
  • Reaction: Mix in T-mixer

    
     Heated Coil (
    
    
    ).
  • Quench: Immediate inline mixing with Feed C (Water/Extraction solvent) or reactant (Alkyne for Click).

Visualization: Flow Reactor Setup

FlowSetupPumpAPump A:ChloropyridineMixerT-MixerPumpA->MixerPumpBPump B:NaN3 (aq)PumpB->MixerReactorHeated Reactor Coil(Low Inventory)Mixer->ReactorProcess StreamBPRBack PressureRegulatorReactor->BPRQuenchQuench/WorkupBPR->QuenchProduct Stream

Caption: Continuous flow setup minimizing active explosive volume.

Module 4: Troubleshooting & Management

FAQ: "I smell a pungent odor like garlic/almonds near the reactor. What is it?"

Answer: EVACUATE IMMEDIATELY. This is likely Hydrazoic Acid (


)
  • Cause: Acidification of azide salts.[2] If you use HCl or

    
     in the workup while unreacted 
    
    
    is present,
    
    
    forms.
  • Properties: Highly volatile, highly toxic (comparable to cyanide), and explosively unstable.[1][3]

  • Prevention: Always maintain pH > 9 in aqueous waste streams containing azides.[1][4] Use a basic quench (NaOH) before any acidification steps.

FAQ: "My product precipitated as a solid. Is it safe to filter?"

Answer: Proceed with extreme caution.

  • Friction Hazard: Solid azido-pyridines are shock-sensitive.[5] Do not use metal spatulas. Do not scrape the filter cake.

  • Ground Glass: Never use ground glass joints for azide distillations or drying; friction in the joint can detonate the material. Use Teflon sleeves or standard taper clips with grease.

FAQ: "How do I dispose of the waste?"

Answer: Never pour azide waste down the drain (reacts with copper/lead pipes to form heavy metal azides). Destruction Protocol:

  • Dilute the waste stream.

  • Treat with Nitrous Acid (generated in situ from Sodium Nitrite

    
     + Sulfuric Acid) in a controlled, ventilated vessel. This converts azide to benign 
    
    
    and
    
    
    .
  • Alternative: Reaction with Triphenylphosphine (Staudinger reduction) to form the amine and phosphine oxide (expensive for waste, but safe).

References

  • Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. Source: Bentham Science / Current Organic Chemistry.[6] URL:[Link]

  • Continuous Flow-Facilitated CB2 Agonist Synthesis: Azidation and Cycloaddition. Source: ACS Publications (Organic Process Research & Development). URL:[Link][7]

  • Azide-Tetrazole Equilibrium in Pyrido-Pyrimidines. Source: University of Latvia / ResearchGate. URL:[Link]

  • Laboratory Safety Fact Sheet: Synthesizing, Purifying, and Handling Organic Azides. Source: UC Santa Barbara Environmental Health & Safety.[4] URL:[Link]

  • Sodium Azide and Organic Azides: Standard Operating Procedure. Source: Wayne State University. URL:[Link]

Technical Support Center: Improving the Solubility of 2,6-Dichloropyridine Derivatives in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and methodologies for enhancing the aqueous solubility of 2,6-dichloropyridine derivatives, a common challenge in experimental and preclinical studies.

Foundational Concepts: Understanding the Solubility Challenge

2,6-Dichloropyridine is a crucial building block for numerous pharmaceutical and agrochemical compounds.[1][2] However, its derivatives are frequently characterized by high lipophilicity and, consequently, poor solubility in the aqueous buffers required for biological assays.

A core chemical feature governs the behavior of this scaffold: the pyridine nitrogen is exceptionally non-basic. The two powerful electron-withdrawing chlorine atoms significantly reduce the electron density on the nitrogen atom. This results in a predicted pKa of approximately -3.02.[1][3]

Why is this important? Unlike many other pyridine-containing molecules that can be solubilized by protonating the nitrogen in acidic media (pH < 5), the 2,6-dichloropyridine core cannot be protonated under physiologically relevant pH conditions.[4][5] Therefore, strategies to improve solubility must focus on other functional groups within the specific derivative or on altering the properties of the solvent system itself.

Systematic Approach to Solubility Enhancement: A Workflow

Navigating solubility issues requires a logical, stepwise approach. The following workflow provides a decision-making framework to efficiently identify an effective solubilization strategy for your specific 2,6-dichloropyridine derivative.

Solubility_Workflow start Start: Compound is Insoluble in Aqueous Buffer check_ionizable Does the derivative have an ionizable group (pKa 3-10)? start->check_ionizable adjust_ph Strategy 1: Adjust Buffer pH check_ionizable->adjust_ph  Yes use_cosolvent Strategy 2: Use a Co-solvent check_ionizable->use_cosolvent No / pH adjustment failed   ph_success Soluble? adjust_ph->ph_success ph_success->use_cosolvent No success Success! Proceed with Experiment ph_success->success Yes prepare_stock Prepare concentrated stock in 100% co-solvent (e.g., DMSO) use_cosolvent->prepare_stock dilute Dilute stock into aqueous buffer prepare_stock->dilute precipitate Does it precipitate? dilute->precipitate troubleshoot_precip Troubleshoot Precipitation precipitate->troubleshoot_precip Yes precipitate->success No lower_conc Lower final concentration troubleshoot_precip->lower_conc inc_cosolvent Increase % co-solvent (if assay tolerates) troubleshoot_precip->inc_cosolvent add_surfactant Add surfactant to buffer before dilution troubleshoot_precip->add_surfactant advanced_methods Strategy 3: Advanced Formulation troubleshoot_precip->advanced_methods If still fails lower_conc->dilute inc_cosolvent->dilute add_surfactant->dilute end Contact Technical Support for further consultation advanced_methods->end

Caption: A decision workflow for troubleshooting poor solubility.

Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My derivative won't dissolve in my high-salt buffer (e.g., PBS). What's happening?

Answer: You are likely observing the "salting-out" effect. The intrinsic solubility of neutral, hydrophobic compounds often decreases as the concentration of salt in the aqueous solution increases.[6][7] The dissolved salt ions organize water molecules around them, reducing the amount of "free" water available to solvate your compound.[8]

Recommendation:

  • Assess Intrinsic Solubility: First, attempt to dissolve your compound in a low-ionic-strength buffer (e.g., 10 mM HEPES) or even in purified water. This will establish a baseline for its intrinsic aqueous solubility without the confounding factor of high salt content.

  • Buffer Modification: If your experiment can tolerate it, reduce the salt concentration of your working buffer.

Q2: I tried lowering the pH to make my compound more soluble, but it didn't work. Why not?

Answer: This is a common point of confusion rooted in the unique electronics of the 2,6-dichloropyridine scaffold. As mentioned, the pyridine nitrogen is not basic and will not be protonated in typical acidic buffers.[1][4]

However, pH adjustment is a valid and powerful strategy if your specific derivative possesses other ionizable functional groups .

  • Acidic Groups (e.g., carboxylic acids, phenols): These will be deprotonated and become negatively charged at higher pH values, generally increasing solubility. For these, you should test buffers with a pH above the group's pKa.

  • Basic Groups (e.g., aliphatic amines, anilines): These will be protonated and become positively charged at lower pH values, increasing solubility. For these, you should test buffers with a pH below the group's pKa.

Recommendation: Create a pH-solubility profile to systematically determine the optimal pH for your specific molecule. This involves measuring the solubility at various pH points to find the range where your compound is most soluble.[9]

Q3: What is the most effective way to use a co-solvent like DMSO?

Answer: Co-solvents work by reducing the overall polarity of the aqueous solvent system, making it more favorable for hydrophobic molecules to dissolve.[10][11] The most common and effective method is to first prepare a high-concentration stock solution of your compound in a pure, water-miscible organic solvent.

Recommendation:

  • Prepare a Stock Solution: Dissolve your 2,6-dichloropyridine derivative in 100% Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10-50 mM). Other common co-solvents can also be used (see table below).

  • Serial Dilution: Perform a serial dilution of this stock solution directly into your final aqueous buffer to achieve the desired working concentration.

  • Final Co-solvent Concentration: Crucially, ensure the final percentage of the organic co-solvent in your assay is low (typically <1%, and often <0.5%) to avoid artifacts or toxicity in biological systems.[9]

Co-solventTypical Max % in Cell AssaysNotes
DMSO < 0.5%Excellent solvating power for many compounds. Can be toxic at higher concentrations.
Ethanol < 1%Good choice for many compounds; generally less toxic than DMSO.
Propylene Glycol 1-5%Often used in pharmaceutical formulations; low toxicity.[12][13]
PEG 300/400 1-5%Low toxicity, can handle a wide range of compounds.[10]
Q4: My compound precipitates immediately when I dilute the DMSO stock into my buffer. How can I prevent this?

Answer: This phenomenon, often called "crashing out," occurs when the compound's concentration in the final mixture exceeds its solubility limit in that specific water/co-solvent ratio. The compound rapidly comes out of solution, often as an amorphous precipitate or fine crystals.

Recommendations:

  • Reduce Final Concentration: The simplest solution is to aim for a lower final concentration of your compound in the assay.

  • Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of the co-solvent (e.g., from 0.5% to 1% DMSO) can keep the compound in solution.

  • Use a Surfactant: Add a small amount of a non-ionic surfactant (e.g., 0.01% Tween® 80) to the aqueous buffer before adding your DMSO stock. The surfactant can help stabilize the compound and prevent precipitation.[9][14]

  • Change Co-solvent: Some compounds are more stable in different co-solvent systems. Trying ethanol, propylene glycol, or PEG may yield better results.

Q5: When are advanced methods like surfactants and cyclodextrins necessary?

Answer: You should consider these advanced formulation strategies when pH adjustment and co-solvent systems have failed to provide a stable solution at the required concentration.

  • Surfactants: Above their critical micelle concentration (CMC), surfactant molecules form micelles—tiny spheres with a hydrophobic core and a hydrophilic shell. Your hydrophobic compound can be encapsulated within these cores, dramatically increasing its apparent solubility in the aqueous medium.[14][15] Common non-ionic surfactants include Tween® 80 and Poloxamers.

  • Cyclodextrins: These are cyclic oligosaccharides with a bucket-like shape, featuring a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with your derivative, where the hydrophobic molecule sits inside the cyclodextrin cavity, effectively shielding it from the aqueous environment and increasing its solubility.[13][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative.

Detailed Experimental Protocols
Protocol 1: Generating a pH-Solubility Profile

This protocol allows you to systematically test the effect of pH on the solubility of an ionizable derivative.

  • Prepare Buffers: Make a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

  • Add Excess Compound: Add an excess amount of your solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure undissolved solid is clearly visible.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.

  • Quantify Soluble Fraction: Carefully remove a known volume of the clear supernatant. Dilute it with a suitable organic solvent and quantify the concentration of your compound using a calibrated analytical method (e.g., HPLC-UV, LC-MS).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Protocol 2: Screening of Co-solvents and Excipients

This kinetic solubility protocol provides a rapid assessment of different formulation approaches.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Prepare Test Buffers: In a 96-well plate, prepare your primary aqueous assay buffer. In separate wells, prepare the same buffer containing potential solubilizers:

    • Buffer + 0.05% Tween® 80

    • Buffer + 0.1% HP-β-CD

    • Buffer + 2% Propylene Glycol

  • Add Compound: Add 2 µL of the 10 mM DMSO stock to 98 µL of each test buffer to achieve a final concentration of 200 µM (with 2% DMSO). Also include a control with buffer only.

  • Incubate and Read: Shake the plate for 1-2 hours at room temperature. Measure the turbidity or light scatter at a wavelength like 600 nm using a plate reader. A lower reading indicates less precipitation and better solubility.

Protocol_Workflow cluster_stock Step 1: Stock Preparation cluster_buffers Step 2: Prepare Test Conditions cluster_test Step 3-4: Test & Analysis stock Dissolve compound in 100% DMSO (10 mM) add_stock Add 2µL stock to 98µL of each test buffer stock->add_stock b1 Aqueous Buffer (Control) b1->add_stock b2 Buffer + Tween® 80 b2->add_stock b3 Buffer + HP-β-CD b3->add_stock b4 Buffer + Propylene Glycol b4->add_stock incubate Incubate & Shake (1-2h) add_stock->incubate read Measure Turbidity (e.g., OD600) incubate->read analyze Compare readings: Lower OD = Better Solubility read->analyze

Caption: Workflow for screening solubilizing excipients.

References
  • Wikipedia contributors. (2024). Cosolvent. In Wikipedia, The Free Encyclopedia. [Link]

  • Quora. (2018). Does salt affect the solubility of organic solvents in water?. [Link]

  • IOSR Journal. Solubility enhancement – A challenge for hydrophobic drugs. [Link]

  • Request PDF on ResearchGate. (2025). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. [Link]

  • The Journal of Physical Chemistry B. (2017). The Hydrophobic Effect and the Role of Cosolvents. [Link]

  • Ansari, M. J. (2019). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. De Gruyter. [Link]

  • Request PDF on ResearchGate. (2025). Estimation of the effect of NaCl on the solubility of organic compounds in aqueous solutions. [Link]

  • YouTube. (2020). Solubility 4 How Salinity affects the aqueous solubility of organic compounds. [Link]

  • Wikipedia contributors. (2024). 2,6-Dichloropyridine. In Wikipedia, The Free Encyclopedia. [Link]

  • PubMed. (2017). Effects of salt or cosolvent addition on solubility of a hydrophobic solute in water: Relevance to those on thermal stability of a protein. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16989, 2,6-Dichloropyridine. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology.
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  • Heterocyclic Chemistry. 6 Pyridines: Reactions.
  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Lavan, M., & Knipp, G.T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • Journal of Applied Pharmaceutical Science. (2018).
  • Journal of Chemical & Engineering Data. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • MDPI. (2024). Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands.... [Link]

  • SciSpace. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
  • Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). [Link]

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Validation & Comparative

A Researcher's Guide to the ¹H NMR Characterization of the Methylene Peak in 4-(Azidomethyl)-2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, precise and unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for elucidating molecular structures. This guide provides an in-depth analysis of the ¹H NMR spectroscopic signature of the methylene peak in 4-(azidomethyl)-2,6-dichloropyridine, a potentially valuable building block in medicinal chemistry. We will delve into the expected chemical shift, multiplicity, and integration of this key proton signal, compare it with plausible alternatives, and provide a robust experimental protocol for its characterization.

The Diagnostic Singlet: Predicting the ¹H NMR Signature of the Methylene Protons

The methylene protons (-CH₂-) in 4-(azidomethyl)-2,6-dichloropyridine are situated in a unique electronic environment, flanked by an azide group and a dichlorinated pyridine ring. This environment dictates a distinct and predictable NMR signal.

Expected Chemical Shift (δ): The chemical shift of the methylene protons is anticipated to be in the range of δ 4.5 - 5.0 ppm in deuterated chloroform (CDCl₃). This downfield shift is a consequence of the cumulative electron-withdrawing effects of the adjacent azide group and the 2,6-dichloropyridyl moiety. For comparison, the methylene protons in benzyl azide typically resonate around δ 4.35 ppm.[1] The two chlorine atoms on the pyridine ring further deshield the methylene protons, shifting their signal to a lower field.

Splitting Pattern (Multiplicity): The methylene peak is expected to appear as a singlet (s) . This is because there are no adjacent protons to couple with. The two protons of the methylene group are chemically equivalent, and the neighboring atoms (the pyridine ring carbon and the azide nitrogen) do not have any protons attached.

Integration: The integral of the methylene singlet will correspond to 2H , representing the two protons of the methylene group.

Visualizing the Key Influences on the Methylene Peak

The chemical environment dictates the final observed chemical shift. The following diagram illustrates the key functional groups influencing the electronic environment of the methylene protons.

cluster_molecule 4-(Azidomethyl)-2,6-dichloropyridine Py_Ring 2,6-Dichloropyridine Ring (Electron-Withdrawing) CH2 Methylene Group (-CH₂-) (Observed Protons) Py_Ring->CH2 deshields N3 Azide Group (-N₃) (Electron-Withdrawing) N3->CH2 deshields

Caption: Factors influencing the methylene proton chemical shift.

Comparative Analysis: Distinguishing 4-(Azidomethyl)-2,6-dichloropyridine from a Key Precursor

In a typical synthesis, 4-(azidomethyl)-2,6-dichloropyridine would be prepared from its corresponding halide precursor, 4-(chloromethyl)-2,6-dichloropyridine. ¹H NMR spectroscopy provides a clear distinction between the starting material and the final product.

CompoundMethylene Peak (-CH₂-) Chemical Shift (δ, CDCl₃)MultiplicityKey Differentiating Feature
4-(Azidomethyl)-2,6-dichloropyridine ~ 4.5 - 5.0 ppm (Predicted)SingletDownfield shift due to the azide group.
4-(Chloromethyl)-2,6-dichloropyridine ~ 4.6 ppmSingletThe presence of the azide in the product causes a noticeable shift.

Note: The predicted chemical shift for 4-(azidomethyl)-2,6-dichloropyridine is an educated estimation based on the analysis of similar structures. The actual experimental value may vary slightly.

Experimental Protocol for ¹H NMR Characterization

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 4-(azidomethyl)-2,6-dichloropyridine.

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 5-10 mg of the compound and dissolve it in about 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing power for many organic compounds.

  • Internal Standard: Use tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to δ 0.00 ppm. Most high-quality deuterated solvents already contain TMS.

  • Filtration: To ensure a homogenous solution and prevent solid particles from affecting the magnetic field, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and clearly label it with the sample's identity.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal resolution.

  • Tuning and Shimming: The spectrometer's probe should be tuned to the proton frequency. The magnetic field homogeneity needs to be optimized by shimming on the sample to obtain sharp and symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse experiment is sufficient.

    • Number of Scans: Depending on the sample concentration, 16 to 64 scans are typically adequate.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for quantitative analysis.

3. Data Processing and Analysis:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate integration and peak identification.

  • Referencing: Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

  • Integration and Peak Picking: Integrate all the signals in the spectrum and identify the chemical shift of each peak. The methylene singlet should be integrated and its value normalized to 2H.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in CDCl₃ with TMS filter Filter into NMR tube dissolve->filter tune_shim Tune and Shim filter->tune_shim acquire Acquire FID (16-64 scans) tune_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference integrate Integrate and Pick Peaks reference->integrate identify Identify Methylene Singlet (~4.5-5.0 ppm, 2H) integrate->identify compare Compare with Precursor/Alternatives identify->compare

Caption: A streamlined workflow for the ¹H NMR characterization of 4-(azidomethyl)-2,6-dichloropyridine.

Safety Considerations

It is crucial to note that organic azides are energetic compounds and can be explosive, especially when heated or subjected to mechanical shock. A study on halogenated azidopyridines highlighted that some isomers can exhibit explosive behavior.[2] Therefore, appropriate safety precautions, such as working in a well-ventilated fume hood and using personal protective equipment, are essential when handling 4-(azidomethyl)-2,6-dichloropyridine.

Conclusion

The ¹H NMR spectrum of 4-(azidomethyl)-2,6-dichloropyridine is expected to show a characteristic singlet for the methylene protons in the downfield region of approximately δ 4.5 - 5.0 ppm. This distinct signal, when combined with the signals from the pyridine protons, provides a powerful tool for the unambiguous identification and purity assessment of this compound. By following the detailed experimental protocol and being mindful of the safety considerations, researchers can confidently characterize this and similar molecules, paving the way for their application in the synthesis of novel chemical entities.

References

  • ResearchGate. Fig. S10 1 H NMR of Benzyl Azide. Available from: [Link].

  • Park, S. et al. Redox Reaction between Benzyl Azides and Aryl Azides: Concerted Synthesis of Aryl Nitriles and Anilines. Bulletin of the Korean Chemical Society. 2013, 34(11), 3381-3384. Available from: [Link].

  • ChemSpider. Formation of benzyl azide from benzyl bromide. SyntheticPages. 2010. Available from: [Link].

  • Reddy, T. J. et al. Intramolecular Reactions of Benzylic Azides with Ketones: Competition between Schmidt and Mannich Pathways. The Journal of Organic Chemistry. 2001, 66(1), 13-20. Available from: [Link].

  • Filo. The proton NMR chemical shifts of the hydrogens in pyridine are shown. Th... Available from: [Link].

  • T. D. Wilson et al., "Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry," Organic Process Research & Development, 2021. Available from: [Link].

  • Duthaler, R. O. & Roberts, J. D. Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. Journal of the American Chemical Society. 1978, 100(12), 3882-3889. Available from: [Link].

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link].

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  • University of Manitoba. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link].

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  • ResearchGate. Figure S2. 13 C{ 1 H} NMR spectrum of 2,6-bis(chloromethyl)pyridine in CDCl3. Available from: [Link].

  • Wiley-VCH. Synthesis and Fluorescence Properties of "Manisyl" (4-Methoxy-2,6- dimethylphenyl) Substituted Terpyridine and Bipyridine and Phenanthroline. Available from: [Link].

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A Senior Application Scientist's Guide to FTIR Spectrum Analysis of the Azide Peak at 2100 cm⁻¹ in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azide functional group is a cornerstone of modern drug discovery and development. Its utility in "click chemistry" for bioconjugation and the formation of stable triazole linkages makes it an invaluable tool for creating complex molecular architectures.[1][2] Pyridine scaffolds are also privileged structures in medicinal chemistry.[3][4] The combination of these two moieties in azidopyridines creates a class of compounds with immense potential.[3][5] Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and powerful method for characterizing these molecules, with the azide asymmetric stretch being a particularly informative vibrational probe. This guide provides an in-depth analysis of the azide peak, typically found around 2100 cm⁻¹, offering insights into the factors that influence its position and providing a practical framework for its interpretation.

The Azide Asymmetric Stretch: A Vibrational Fingerprint

The azide group (-N₃) possesses a strong, characteristic absorption band in the FTIR spectrum corresponding to its asymmetric stretching vibration. This peak, located in a relatively uncongested region of the spectrum (around 2000-2200 cm⁻¹), serves as a reliable diagnostic tool for the presence of the azide functionality.[6][7] The precise frequency of this absorption is highly sensitive to the local electronic and structural environment, making it a valuable probe for understanding molecular properties.

Factors Influencing the Azide Peak Position in Pyridine Derivatives

The position of the azide peak in the FTIR spectrum of pyridine derivatives is not fixed. Several key factors can cause shifts in its vibrational frequency, providing valuable structural and environmental information.

1. Electronic Effects of Substituents:

The electronic nature of other substituents on the pyridine ring significantly impacts the azide stretching frequency. This is due to the interplay of inductive and resonance effects that alter the electron density within the azide group.[8][9]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups withdraw electron density from the pyridine ring. This inductive pull extends to the azide group, strengthening the N=N triple bond character and causing a shift to a higher wavenumber (a "blueshift").

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH₂) or methoxy (-OCH₃) donate electron density to the ring. This has the opposite effect, increasing the single bond character of the azide's terminal nitrogen bonds and resulting in a shift to a lower wavenumber (a "redshift").

The azide group itself is generally considered to be weakly electron-withdrawing through induction but can act as a π-donor through resonance, a "chameleonic" behavior that depends on the electronic demands of the rest of the molecule.[10][11]

2. Solvatochromism: The Influence of Solvent Polarity

The polarity of the solvent used for analysis can induce significant shifts in the azide peak position, a phenomenon known as solvatochromism.[12][13][14] Hydrogen bonding is a primary driver of these shifts.[15]

  • Protic Solvents: Solvents capable of hydrogen bonding, such as water and alcohols, can interact with the lone pairs of electrons on the terminal nitrogen atoms of the azide group. This interaction tends to increase the vibrational frequency, leading to a blueshift.[15][16]

  • Aprotic Solvents: In aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), where hydrogen bonding is absent, the azide peak typically appears at a lower frequency compared to its position in protic solvents.[6]

3. Fermi Resonance: A Complicating Factor

The interpretation of the azide peak can sometimes be complicated by a phenomenon called Fermi resonance. This occurs when the energy of the fundamental azide asymmetric stretch is very close to the energy of an overtone or combination band of another vibration within the molecule.[8][10] This interaction can lead to the appearance of two or more peaks where only one is expected, or a complex, asymmetric band shape.[15][17][18] Isotopic labeling, for instance, by replacing ¹⁴N with ¹⁵N in the azide group, can help to identify and mitigate the effects of Fermi resonance by shifting the fundamental frequency.[17][18][19]

Experimental Protocol: Acquiring High-Quality FTIR Spectra

Objective: To obtain a clean and reproducible FTIR spectrum of an azide-containing pyridine derivative.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method (for solids):

      • Thoroughly grind 1-2 mg of the azidopyridine sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

      • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.[20]

    • Thin Film Method (for liquids or low-melting solids):

      • Place a single drop of the neat sample between two salt plates (e.g., NaCl or KBr).

      • Gently press the plates together to form a thin, uniform film.[20]

    • Solution Method:

      • Dissolve the sample in an appropriate solvent (e.g., THF, acetonitrile) that has minimal absorption in the 2000-2200 cm⁻¹ region.

      • Use a liquid cell with an appropriate path length for the measurement.

  • Instrument Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure solvent in a liquid cell).

    • Place the prepared sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the strong absorption band in the 2090-2150 cm⁻¹ region, which corresponds to the azide asymmetric stretch.

    • Note the precise wavenumber of the peak maximum.

    • Examine the peak shape for any shoulders or splitting that might indicate Fermi resonance.

Comparative Data: Substituent Effects on Azide Peak Position

The following table summarizes the expected trends for the azide peak position in substituted pyridine derivatives. The exact position will vary depending on the specific molecule and analytical conditions.

Substituent on Pyridine RingElectronic EffectExpected Shift in Azide Peak (cm⁻¹)
-NO₂ (Nitro)Strong Electron-Withdrawing~2130 - 2150
-CN (Cyano)Strong Electron-Withdrawing~2125 - 2145
-Cl (Chloro)Weak Electron-Withdrawing~2115 - 2135
-H (Unsubstituted)Neutral~2110 - 2130
-CH₃ (Methyl)Weak Electron-Donating~2100 - 2120
-OCH₃ (Methoxy)Strong Electron-Donating~2090 - 2110
-NH₂ (Amino)Strong Electron-Donating~2085 - 2105

Visualizing the Influence of Substituents

The following diagram illustrates the general principle of how electron-donating and electron-withdrawing groups on a pyridine ring influence the vibrational frequency of the azide asymmetric stretch.

Substituent_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -NH2, -OCH3 Pyridine_EDG Pyridine Ring EDG->Pyridine_EDG Donates e- density Azide_EDG Azide Group (-N3) Pyridine_EDG->Azide_EDG Result_EDG Redshift (Lower Wavenumber) Azide_EDG->Result_EDG EWG e.g., -NO2, -CN Pyridine_EWG Pyridine Ring EWG->Pyridine_EWG Withdraws e- density Azide_EWG Azide Group (-N3) Pyridine_EWG->Azide_EWG Result_EWG Blueshift (Higher Wavenumber) Azide_EWG->Result_EWG

Caption: Influence of substituents on the azide stretching frequency.

Conclusion

The analysis of the azide peak at ~2100 cm⁻¹ in the FTIR spectra of pyridine derivatives offers a wealth of information for the medicinal chemist and drug development professional. By carefully considering the electronic effects of substituents, the choice of solvent, and the potential for spectral complexities like Fermi resonance, researchers can gain valuable insights into the structure and properties of these important molecules. This guide provides a foundational understanding to aid in the accurate interpretation of FTIR data, ultimately supporting the rational design and synthesis of novel therapeutics. The synthesis and characterization of azidopyridines, while requiring attention to safety due to their energetic nature, are crucial for advancing medicinal chemistry.[4][5][21]

References

  • Mandler, M. D., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters, 24(3), 799–803. [Link]

  • Pivaro, L. G., et al. (2020). Linear and Two‐Dimensional Infrared Spectroscopy of the Multifunctional Vibrational Probe, 3‐(4‐Azidophenyl) Propiolonitrile. ChemPhysChem, 21(14), 1549-1558. [Link]

  • Mandler, M. D., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. PubMed. [Link]

  • Kim, J., et al. (2018). Two-dimensional IR Spectroscopy Reveals a Hidden Fermi Resonance Band in the Azido Stretch Spectrum of β-Azidoalanine. ResearchGate. [Link]

  • Mandler, M. D., et al. (2021). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. ACS Publications. [Link]

  • Kim, J., et al. (2018). Two-dimensional IR spectroscopy reveals a hidden Fermi resonance band in the azido stretch spectrum of β-azidoalanine. RSC Publishing. [Link]

  • Mandler, M. D., et al. (2021). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. ACS Publications. [Link]

  • Tucker, M. J., et al. (2011). Modulating Accidental Fermi Resonance: What a Difference a Neutron Makes. The Journal of Physical Chemistry B, 115(25), 8143–8153. [Link]

  • Sagnella, D. E., & Straub, J. E. (2008). Fourier transform infrared spectroscopy of azide and cyanate ion pairs in AOT reverse micelles. The Journal of Chemical Physics, 129(2), 024502. [Link]

  • Wang, L., et al. (2009). A Direct Comparison of Azide and Nitrile Vibrational Probes. The Journal of Physical Chemistry B, 113(28), 9576–9582. [Link]

  • Kappe, C. O., et al. (2019). Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. ResearchGate. [Link]

  • Studer, A., et al. (2023). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. ResearchGate. [Link]

  • Dutta, S., et al. (2015). Representative FTIR of an inorganic and an organic azide shows that... ResearchGate. [Link]

  • Unknown.
  • Brewer, S. H., et al. (2017). Extending the Vibrational Lifetime of Azides with Heavy Atoms. The Journal of Physical Chemistry Letters, 8(15), 3548–3552. [Link]

  • Choi, J.-H., & Cho, M. (2013). Vibrational solvatochromism and electrochromism of infrared probe molecules containing C≡O, C≡N, C=O, or C−F vibrational chromophore. ResearchGate. [Link]

  • Javadi, A., et al. (2014). (a) ATR-FTIR of the azide monomer (characteristic peak i, 2091 cm⁻¹),... ResearchGate. [Link]

  • Kenttämaa, H. I., et al. (2019). Investigation of the Substituent Effects of the Azide Functional Group Using the Gas-Phase Acidities of 3- and 4-Azidophenols. ResearchGate. [Link]

  • Lieber, E., et al. (1959). Infrared Spectra of Organic Azides. Analytical Chemistry, 31(12), 2022–2023. [Link]

  • Gholami, M. R., et al. (2007). Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. ResearchGate. [Link]

  • Pharmaceutical Concepts. (2023, June 14). Factors influencing vibrational frequency in IR spectroscopy | FTIR _ handwritten notes. YouTube. [Link]

  • Ghaedi, M., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. BMC Chemistry, 18(1), 24. [Link]

  • Hirota, M., & Kobayashi, K. (1975). Substituent Effect on the N–H Stretching Absorptions of 2-(Substituted Anilino)pyridines. Bulletin of the Chemical Society of Japan, 48(9), 2614-2616. [Link]

  • Unknown. FTIR spectrum for Pyridine. ResearchGate. [Link]

  • Alkorta, I., et al. (2020). On the Nature of the Substituent Effect in Slipped π-π Structures. Sciforum. [Link]

  • Solovyev, A., et al. (2017). Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. PloS one, 12(2), e0171487. [Link]

  • Streck, C., & Richert, R. (1994). Relation of solvatochromism and thermochromism to the solvent dielectric constant: the basis of the E>T> and E′>T> polarity scales. Berichte der Bunsengesellschaft für physikalische Chemie, 98(4), 619-626. [Link]

Sources

Elemental analysis data for 4-(Azidomethyl)-2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis & Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Safety Engineers.

Executive Summary & Compound Profile

4-(Azidomethyl)-2,6-dichloropyridine is a specialized heterocyclic building block primarily used in "Click Chemistry" (CuAAC) to introduce the pharmacologically active 2,6-dichloropyridine core into complex scaffolds.

Unlike standard organic intermediates, this compound presents a unique characterization challenge: it combines a nitrogen-rich, energetic azide functionality with a halogenated pyridine ring. This guide compares the performance of Elemental Analysis (EA) against alternative characterization methods (NMR, HRMS, IR), establishing a validated protocol for confirming purity while managing safety risks.

  • Compound Name: 4-(Azidomethyl)-2,6-dichloropyridine

  • Precursor: 4-(Bromomethyl)-2,6-dichloropyridine (CAS: 175204-45-2)

  • Primary Application: Bioconjugation linkers, agrochemical synthesis.

Theoretical Elemental Analysis Data (The Benchmark)

In the absence of a global "Certificate of Analysis" repository for this specific intermediate, the Theoretical Values serve as the absolute benchmark for purity assessment.

The critical performance metric for EA in this context is the Nitrogen Delta . A successful conversion from the bromide precursor to the azide product is marked by a massive shift in nitrogen content (+20.7%) and the complete disappearance of bromine.

Table 1: Theoretical Composition Comparison (Precursor vs. Product)
ElementPrecursor (Bromide)Product (Azide)The "Delta" (Reaction Indicator)
Formula


Loss of Br, Gain of

MW 240.91 g/mol 203.03 g/mol -37.88 g/mol
Carbon (C) 29.91%35.49%+5.58%
Hydrogen (H) 1.67%1.99%+0.32%
Nitrogen (N) 5.81%27.60% +21.79% (Primary Signal)
Chlorine (Cl) 29.43%34.92%+5.49%
Bromine (Br) 33.17%0.00%-33.17% (Complete Loss)

Critical Insight: For the azide product, an experimental Nitrogen value deviating by >0.4% (e.g., <27.20%) often indicates incomplete substitution of the bromide or retention of the sodium azide reagent.

Comparative Guide: Analytical Methods

While Elemental Analysis provides bulk purity data, it is not sufficient in isolation for this compound due to the potential for non-stoichiometric decomposition of the azide during combustion. This section compares EA against orthogonal techniques.

Table 2: Performance Comparison of Characterization Methods
MethodSuitabilityPrimary UtilityLimitations for this Compound
Combustion Analysis (EA) High Verifies bulk purity and solvent removal.Safety Risk: Azides can decompose violently in the combustion tube. Requires

additive for proper halogen combustion.
1H NMR Spectroscopy Critical Confirms structure and substitution.Integration errors can hide 1-2% inorganic impurities (like salts).
FT-IR Spectroscopy Mandatory Safety check (Azide peak).Qualitative only. Cannot quantify purity.
HRMS (ESI/APCI) Medium Confirms molecular formula.Azides often fragment in the source (

), leading to confusing mass spectra.
Detailed Experimental Protocol

This protocol is designed to generate the high-purity sample required to match the Theoretical EA data listed above.

Phase 1: Synthesis (

Substitution)
  • Reagents: Dissolve 4-(Bromomethyl)-2,6-dichloropyridine (1.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Activation: Add Sodium Azide (

    
    , 1.2 eq) slowly at room temperature.
    
    • Note: Avoid chlorinated solvents (DCM/CHCl3) during reaction to prevent formation of explosive diazidomethane.

  • Reaction: Stir at ambient temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The azide is typically less polar than the bromide.

Phase 2: Workup & Purification (Crucial for EA)
  • Quench: Dilute reaction mixture with ice-cold water.

  • Extraction: Extract with Diethyl Ether (

    
    ) x3.
    
    • Why Ether? It is easier to remove completely than DMSO/DMF, which would skew the Carbon % in EA.

  • Wash: Wash organics with Brine x2 to remove excess

    
    .
    
    • EA Impact: Residual

      
       artificially inflates the Nitrogen % in your elemental analysis.
      
  • Drying: Dry over

    
    , filter, and concentrate carefully (do not heat >40°C).
    
Phase 3: Analytical Validation
  • IR Check: Look for the characteristic strong azide stretch at ~2100–2120 cm⁻¹ .

  • NMR Verification:

    • The methylene protons (

      
      ) will shift downfield.
      
    • Bromide Precursor:

      
       ppm.
      
    • Azide Product:

      
       ppm (singlet).
      
  • Elemental Analysis Submission:

    • Ensure sample is dried under high vacuum (0.1 mbar) for 12 hours to remove solvent traces.

    • Alert the analyst: Label the vial "ORGANIC AZIDE - POTENTIALLY EXPLOSIVE."

Workflow Visualization

The following diagram illustrates the decision logic for validating the compound, highlighting the "Go/No-Go" gates based on the data comparison.

G Start Start: 4-(Bromomethyl)- 2,6-dichloropyridine Rxn Reaction: NaN3 / DMSO (Ambient Temp) Start->Rxn Workup Workup: Et2O Extraction + Brine Wash Rxn->Workup IR_Check IR Analysis: Peak @ 2110 cm-1? Workup->IR_Check IR_Check->Start No (Reaction Failed) NMR_Check 1H NMR: CH2 Shift to 4.55 ppm? IR_Check->NMR_Check Yes (Azide Present) NMR_Check->Workup No (Mixture) EA_Analysis Elemental Analysis (CHN) Compare to Theoretical NMR_Check->EA_Analysis Yes (Structure Confirmed) Pass PASS: Purity >98% Proceed to Click Chem EA_Analysis->Pass N = 27.6% ±0.4 Fail_N FAIL: High N% (Residual NaN3) EA_Analysis->Fail_N N > 28.0% Fail_C FAIL: High C% (Residual Solvent) EA_Analysis->Fail_C C > 36.0%

Caption: Analytical workflow for validating 4-(Azidomethyl)-2,6-dichloropyridine, emphasizing the critical role of EA in detecting inorganic salts (High N) or solvent contamination (High C).

Safety & Handling (The "Rule of Six")

When handling this compound, you must calculate the C/N Ratio to assess explosivity.

  • Formula:

    
    
    
  • Carbon Count (

    
    ):  6
    
  • Nitrogen Count (

    
    ):  4
    
  • Ratio:

    
    
    

Assessment: The ratio is 1.5 , which is below the generally "safe" threshold of 3.0. However, the presence of two chlorine atoms (heavy atoms) stabilizes the lattice significantly.

  • Protocol: Store at <4°C. Do not distill. Do not use metal spatulas (risk of metal azide formation).[1]

References
  • Synthesis of Pyridine Azides: Richardson, A. et al. "Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-pyridine."[2] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Safety of Organic Azides: Bräse, S. et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005.[3] Link

  • Precursor Data: "4-(Bromomethyl)-2,6-dichloropyridine Product Specifications." Santa Cruz Biotechnology.[4] Link[4]

  • Click Chemistry Protocols: Rostovtsev, V. V. et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie, 2002. Link

Sources

A Comparative Guide to the Structural Landscape of 2,6-Dichloropyridine Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the fusion of distinct pharmacophores into single molecular entities represents a powerful strategy for the development of novel therapeutic agents. The 2,6-dichloropyridine scaffold is a key building block in numerous bioactive compounds, prized for its ability to engage in specific hydrogen bonding and halogen bonding interactions. When coupled with the versatile triazole ring, known for its diverse biological activities ranging from anticancer to antimicrobial, the resulting derivatives hold significant promise for drug discovery.[1]

This guide provides a comparative analysis of the crystal structure data of 2,6-dichloropyridine triazole derivatives and related analogues. By examining the three-dimensional arrangements of these molecules, we can gain critical insights into their structure-activity relationships (SAR), informing the rational design of more potent and selective drug candidates. While a directly determined crystal structure of a simple 2,6-dichloropyridine triazole derivative is not publicly available, this guide leverages the crystallographic data of closely related compounds to infer and compare key structural features.

Core Directive: Understanding the Building Blocks

To comprehend the structural nuances of 2,6-dichloropyridine triazole derivatives, we will first dissect the crystallographic features of their constituent parts and highly relevant analogues. Our analysis will focus on two key compounds for which crystal structure data is available:

  • 2,6-Dichloropyridine-3,5-dicarbonitrile : A representative of the 2,6-dichloropyridine scaffold, providing insight into the influence of the chlorine substituents on the pyridine ring's geometry and intermolecular interactions.

  • 3-(2,6-dichlorophenyl)-6-(trifluoromethyl)[2][3]triazolo[4,3-a]pyridine : A closely related analogue that, while featuring a dichlorophenyl group instead of a dichloropyridine, offers a direct look at the crystal packing of a triazole fused with a pyridine ring and bearing the critical 2,6-dichloro substitution pattern on an adjacent aryl ring.

A third class of compounds, [2][3]triazolo[4,3-b]pyridazine derivatives , will be used as a supplementary example to discuss the crystal structure of a triazole-fused heterocyclic system with demonstrated biological relevance as BRD4 bromodomain inhibitors.[2][3]

Comparative Analysis of Crystal Structure Data

The following table summarizes the key crystallographic parameters for our selected compounds, providing a basis for a detailed structural comparison.

Compound2,6-Dichloropyridine-3,5-dicarbonitrile[4]2,3,6-Trichloro-5-(trichloromethyl)pyridine
Chemical Formula C₇H₁Cl₂N₃C₆HCl₅N
Crystal System OrthorhombicOrthorhombic
Space Group PnmaPbcm
Unit Cell Dimensions a = 6.8473(9) Å, b = 12.1307(15) Å, c = 9.430(3) Åa = 8.3100(17) Å, b = 17.018(3) Å, c = 7.3160(15) Å
Volume (ų) 783.9(3)1034.6(4)
Z (Molecules per unit cell) 44
Key Intermolecular Interactions C—H···N hydrogen bonds, C—Cl···N halogen bondsWeak intramolecular C-H···Cl contacts

Note: Crystal structure data for 3-(2,6-dichlorophenyl)-6-(trifluoromethyl)[2][3]triazolo[4,3-a]pyridine is not publicly available in crystallographic databases. The comparison will proceed by analyzing the structural features of the above compounds to infer the probable characteristics of the target class of molecules.

In-Depth Structural Insights

The Influence of the 2,6-Dichloropyridine Moiety

The crystal structure of 2,6-Dichloropyridine-3,5-dicarbonitrile reveals a planar pyridine ring. The chlorine atoms at the 2 and 6 positions exert a significant electron-withdrawing effect, which can influence the reactivity and interaction potential of the entire molecule. In the crystal lattice, the molecules are organized into chains through C—H···N hydrogen bonds. These chains are further linked into layers by C—Cl···N halogen bonds, a type of interaction increasingly recognized for its importance in molecular recognition and crystal engineering.[4] This observation is crucial as it suggests that the 2,6-dichloro substitution pattern actively participates in directing the supramolecular assembly.

Similarly, the structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine showcases a chlorinated pyridine core. The detailed analysis of its crystal packing highlights the role of chlorine atoms in forming weak intramolecular C-H···Cl contacts, which contribute to the overall conformation of the molecule.

The Triazole Core and its Derivatives

While a direct crystal structure of a simple 2,6-dichloropyridine triazole is unavailable, we can turn to related structures to understand the triazole's contribution. The investigation of [2][3]triazolo[4,3-b]pyridazine derivatives as BRD4 inhibitors provides excellent examples of how a triazole-fused ring system interacts with a biological target. The crystal structures of these compounds in complex with the BRD4 bromodomain reveal key hydrogen bonding and hydrophobic interactions that are essential for their inhibitory activity.[2][3] This underscores the importance of the triazole moiety in establishing specific interactions within a protein binding pocket.

Inferred Structure of a 2,6-Dichloropyridine Triazole Derivative

Based on the analysis of the individual components, we can hypothesize the key structural features of a hypothetical 2,6-dichloropyridine triazole derivative. The molecule would likely exhibit a largely planar conformation, with the dihedral angle between the pyridine and triazole rings being a critical parameter. The chlorine atoms on the pyridine ring would be expected to participate in halogen bonding, potentially influencing the crystal packing and interactions with biological targets. The nitrogen atoms of the triazole ring would be prime candidates for hydrogen bonding, a feature consistently observed in the crystal structures of triazole-containing compounds.

Experimental Protocols: A Guide to Synthesis and Crystallization

The synthesis of 2,6-dichloropyridine triazole derivatives can be approached through established synthetic methodologies. A plausible synthetic route is outlined below, followed by a general protocol for obtaining single crystals suitable for X-ray diffraction.

Synthesis Workflow

Synthesis_Workflow A 2,6-Dichloropyridine B Introduction of an Azide Group A->B e.g., Nucleophilic Aromatic Substitution C Azido-2,6-dichloropyridine B->C E Click Chemistry (CuAAC) C->E D Terminal Alkyne D->E F 2,6-Dichloropyridine Triazole Derivative E->F Crystallization_Workflow A Dissolve Purified Compound in a Suitable Solvent B Slow Evaporation / Vapor Diffusion / Cooling A->B C Formation of Single Crystals B->C D Crystal Mounting and Data Collection C->D E Structure Solution and Refinement D->E

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Azidomethyl)-2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-(Azidomethyl)-2,6-dichloropyridine Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Hazard Analysis

Handling 4-(Azidomethyl)-2,6-dichloropyridine requires a bifurcated safety approach. You are not merely handling a toxic organic intermediate; you are managing a high-energy functional group attached to a pharmacophore.

The Dual-Hazard Profile:

  • The Scaffold (2,6-Dichloropyridine): This core is acutely toxic (oral) and a severe skin/eye irritant.[1][2] It possesses high permeability potential regarding standard glove materials.

  • The Warhead (Azidomethyl Group): This is the critical safety driver.

    • C/N Ratio Calculation:

      
      
      
    • Ratio:

      
      
      
    • Verdict: According to the "Law of Small Numbers" for organic azides, a ratio between 1 and 3 indicates a molecule that is synthesizable but potentially unstable .[3] It retains significant stored energy and shock sensitivity [1].

Immediate Action Required:

  • Do NOT distill this compound.

  • Do NOT use ground glass joints (friction hazard).

  • Do NOT use metal spatulas (heavy metal azide formation risk).[4]

Risk Assessment & Decision Logic

Before donning PPE, validate your operational parameters using this logic flow.

RiskAssessment Start Start: Operational Planning ScaleCheck Is Scale > 500mg? Start->ScaleCheck SolventCheck Is compound in solution? ScaleCheck->SolventCheck No HighRisk HIGH RISK PROTOCOL (Blast Shield + Kevlar Undergloves) ScaleCheck->HighRisk Yes Concentration Is Conc. > 0.5 M? SolventCheck->Concentration Yes SolventCheck->HighRisk No (Solid/Neat) Concentration->HighRisk Yes StdRisk STANDARD PROTOCOL (Fume Hood + Double Nitrile) Concentration->StdRisk No

Figure 1: Decision matrix for determining PPE escalation based on physical state and scale.

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient for azides with a C/N ratio of 1.5. The following matrix implements a "Defense-in-Depth" strategy.

Protection ZoneStandard Protocol (<500mg in solution)High-Risk Protocol (Neat solid or >500mg)Technical Rationale
Eye/Face ANSI Z87.1 Safety Glasses with Side ShieldsChemical Splash Goggles + Face Shield Azide detonations are omnidirectional. Glasses can be dislodged by a blast wave; goggles seal the eyes.
Hand (Inner) 4-mil Nitrile (Disposable)Silver Shield® (Laminate) Chlorinated pyridines can permeate nitrile. Laminate provides chemical impermeability.
Hand (Outer) 5-mil Nitrile (Grip)5-mil Nitrile (Grip) Sacrificial layer for contamination control.
Body Flame-Resistant (Nomex) Lab CoatNomex Coat + Kevlar Apron Standard cotton coats offer zero ballistic protection against glass shrapnel.
Engineering Fume Hood (Sash at 18")Portable Blast Shield inside HoodThe sash is the primary barrier; the blast shield protects the sash itself from shattering.
Operational Protocol: Step-by-Step
Phase A: Preparation & Weighing
  • The "Anti-Static" Rule: Azides are sensitive to electrostatic discharge (ESD). Ground yourself before handling.

  • Tool Selection: Use Teflon or plastic spatulas only. Metal spatulas can generate friction hotspots or react to form shock-sensitive metal azides [2].

  • Vessel: Use wide-mouth polyethylene or Teflon containers. Avoid narrow-neck glass flasks which can pressurize during decomposition.

Phase B: Reaction & Handling
  • Solvent Choice: Dissolve the neat solid immediately. Ideal solvents are Ethyl Acetate or Toluene. Avoid Dichloromethane (DCM) if possible; while common, organic azides in halogenated solvents can form violently explosive di-azidomethanes under specific catalytic conditions [3].[5]

  • Temperature Control: Maintain reaction temperature

    
    .
    
  • Concentration Limit: Never concentrate the reaction mixture to dryness on a rotary evaporator. Always leave a "solvent heel" (minimum 10% volume).

Phase C: Emergency Spill Response
  • Do NOT wipe up with paper towels (increases surface area and friction).

  • Do NOT use acid to clean (generates

    
     - Hydrazoic Acid, which is lethal).
    
  • Protocol: Cover spill with sand/vermiculite. Wet down with solvent.[6] Scoop (plastic shovel) into a waste container containing the quenching solution (see Section 5).

Deactivation & Disposal (The Staudinger Method)

Disposing of active azide waste is the most critical step. Never pour azides down the drain or place active azides in the general trash.

The Mechanism: We utilize the Staudinger Reduction logic to chemically convert the explosive azide into a stable amine using Triphenylphosphine (


) [4].

DisposalWorkflow Waste Azide Waste (R-N3) Quench Add Triphenylphosphine (1.5 equiv) + H2O Waste->Quench Slow Addition Reaction N2 Gas Evolution (Bubbling) Quench->Reaction Wait 12h Product Stable Amine (R-NH2) + O=PPh3 Reaction->Product Disposal General Organic Waste Product->Disposal

Figure 2: Chemical deactivation workflow using Phosphine reduction.

Deactivation Protocol:

  • Calculate: Estimate the moles of residual azide.

  • Prepare: Create a solution of Triphenylphosphine (

    
    ) in Ethyl Acetate (1.5 equivalents relative to azide).
    
  • Combine: Slowly add the azide waste to the

    
     solution in a beaker behind a blast shield.
    
  • Observe: Nitrogen gas (

    
    ) will bubble off. This indicates the azide is decomposing.
    
  • Wait: Allow to stand overnight in the fume hood.

  • Disposal: The resulting mixture contains the aminomethyl-pyridine and triphenylphosphine oxide. This is now non-explosive and can be tagged as standard "Halogenated Organic Waste."

References
  • Bräse, S., et al. (2005).[4] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • UC Santa Cruz. (n.d.). Sodium Azide and Organic Azides Safety Guidelines. EH&S. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie, 40(11), 2004–2021. Link

  • Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.